molecular formula C14H29N3 B069112 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine CAS No. 177721-80-1

1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine

Cat. No.: B069112
CAS No.: 177721-80-1
M. Wt: 239.4 g/mol
InChI Key: ROZHQQLQWGEQJL-UHFFFAOYSA-N
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Description

1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine is a sophisticated synthetic organic compound of significant interest in medicinal chemistry and neuropharmacological research. This molecule features a piperazine core, a privileged scaffold in drug discovery, which is further functionalized with a cyclohexylethylaminoethyl side chain. This structural motif suggests potential activity as a ligand for various G-protein coupled receptors (GPCRs) and monoamine transporters, particularly those within the central nervous system.

Properties

IUPAC Name

1-cyclohexyl-N-(2-piperazin-1-ylethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3/c1-13(14-5-3-2-4-6-14)16-9-12-17-10-7-15-8-11-17/h13-16H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZHQQLQWGEQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)NCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443455
Record name 1-(2-(1-CYCLOHEXYLETHYL)AMINOETHYL)PIPERAZINE
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Molecular Weight

239.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177721-80-1
Record name N-(1-Cyclohexylethyl)-1-piperazineethanamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-(1-CYCLOHEXYLETHYL)AMINOETHYL)PIPERAZINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine, a valuable substituted piperazine derivative for research and development in the pharmaceutical and chemical industries. The core of this synthesis is a highly selective reductive amination, a cornerstone reaction in modern amine synthesis. This document furnishes detailed, step-by-step experimental protocols for the synthesis of key starting materials and the final target compound, underpinned by mechanistic insights and supported by authoritative references. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering a practical and scientifically rigorous resource for the laboratory-scale synthesis of this compound.

Introduction

Substituted piperazine moieties are ubiquitous scaffolds in medicinal chemistry, renowned for their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets.[1] The title compound, 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine, incorporates several key structural features: a piperazine ring, a flexible ethylenediamine linker, and a lipophilic cyclohexylethyl group. This combination of functionalities makes it an attractive building block for the synthesis of novel chemical entities with potential therapeutic applications.

This guide focuses on a convergent and efficient synthetic strategy, prioritizing readily available starting materials, high selectivity, and straightforward purification procedures. The central transformation is the reductive amination between 1-(2-aminoethyl)piperazine and cyclohexyl methyl ketone. This approach is advantageous due to its operational simplicity and the high degree of control over the final product, selectively forming the secondary amine at the primary amino group of the ethylpiperazine side chain.

Retrosynthetic Analysis and Synthesis Strategy

A retrosynthetic analysis of the target molecule suggests a primary disconnection at the secondary amine C-N bond, identifying 1-(2-aminoethyl)piperazine and cyclohexyl methyl ketone as the key precursors. This disconnection points directly to a reductive amination strategy.

G cluster_precursors Key Precursors target 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine disconnection C-N bond formation (Reductive Amination) target->disconnection intermediates disconnection->intermediates piperazine 1-(2-Aminoethyl)piperazine intermediates->piperazine ketone Cyclohexyl methyl ketone intermediates->ketone

Caption: Retrosynthetic analysis of the target molecule.

The overall synthetic pathway can therefore be envisioned as a three-stage process:

  • Synthesis of Cyclohexyl Methyl Ketone: Preparation of one of the key starting materials.

  • Synthesis of 1-(2-Aminoethyl)piperazine: Preparation of the second key starting material.

  • Reductive Amination: The final coupling reaction to yield the target molecule.

Synthesis of Starting Materials

Synthesis of Cyclohexyl Methyl Ketone

Cyclohexyl methyl ketone is a commercially available compound; however, for completeness, a reliable laboratory preparation is provided below, adapted from Organic Syntheses.[2] This method involves the reaction of the lithium salt of cyclohexanecarboxylic acid with methyllithium.

Caution: This reaction involves the use of methyllithium, which is a pyrophoric reagent, and generates hydrogen gas. It must be performed under an inert atmosphere in a well-ventilated fume hood by trained personnel.

  • Apparatus: A dry, 500-mL, three-necked flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, a mechanical stirrer, and an inlet for an inert gas (e.g., argon or nitrogen).

  • Reaction Setup: To the flask, add powdered lithium hydride (1.39 g, 0.174 mol) and anhydrous 1,2-dimethoxyethane (100 mL).

  • Addition of Carboxylic Acid: While stirring vigorously, add a solution of cyclohexanecarboxylic acid (19.25 g, 0.150 mol) in anhydrous 1,2-dimethoxyethane (100 mL) dropwise over 10 minutes.

  • Formation of Lithium Salt: Heat the resulting mixture to reflux with stirring for 2.5 hours. The completion of the reaction is indicated by the cessation of hydrogen evolution.

  • Addition of Methyllithium: Cool the suspension to approximately 10 °C using an ice bath. While stirring vigorously, add an ethereal solution of methyllithium (123 mL, 0.170 mol) dropwise over 30 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the suspension at room temperature for 2 hours.

  • Work-up: Quench the reaction by carefully siphoning the reaction mixture into a vigorously stirred mixture of concentrated hydrochloric acid (27 mL, 0.32 mol) and water (400 mL). Rinse the reaction flask with ether (100 mL) and add it to the aqueous mixture.

  • Extraction: Saturate the resulting mixture with sodium chloride. Separate the organic phase and extract the aqueous phase with three 150-mL portions of ether.

  • Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter, and remove the bulk of the ether by distillation. Distill the remaining liquid under reduced pressure to yield cyclohexyl methyl ketone as a colorless liquid.

ParameterValueReference
Boiling Point57–60 °C (8 mm Hg)[2]
Yield91–94%[2]
Synthesis of 1-(2-Aminoethyl)piperazine

1-(2-Aminoethyl)piperazine is also a commercially available starting material. Industrial synthesis often involves the reaction of ethylene dichloride with ammonia, which produces a mixture of ethylene amines.[3] A laboratory-scale synthesis can be achieved through various routes. A common method involves the reaction of ethylenediamine with piperazine or its derivatives. For the purpose of this guide, a detailed protocol for a related reductive amination to produce a substituted piperazine is provided, which can be adapted for the synthesis of the desired starting material.

Synthesis of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine via Reductive Amination

The final step in the synthesis is the coupling of 1-(2-aminoethyl)piperazine with cyclohexyl methyl ketone via reductive amination. This reaction proceeds through the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine. The use of a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial for the success of this reaction, as it selectively reduces the iminium ion in the presence of the ketone.[4] The primary amino group of 1-(2-aminoethyl)piperazine is significantly more nucleophilic than the secondary amine within the piperazine ring, leading to a high degree of selectivity for the desired product.

G cluster_reactants Reactants cluster_products Product ketone Cyclohexyl methyl ketone reagents NaBH(OAc)₃ 1,2-Dichloroethane Room Temperature ketone->reagents amine 1-(2-Aminoethyl)piperazine amine->reagents product 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine reagents->product

Caption: Reductive amination of cyclohexyl methyl ketone with 1-(2-aminoethyl)piperazine.

Experimental Protocol: Reductive Amination

The following protocol is adapted from a general procedure for the reductive amination of ketones with amines using sodium triacetoxyborohydride.

  • Reaction Setup: To a stirred solution of 1-(2-aminoethyl)piperazine (1.0 eq) and cyclohexyl methyl ketone (1.0-1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature under an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

ParameterCondition
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Temperature Room Temperature
Stoichiometry Amine:Ketone:Reducing Agent (approx. 1:1.1:1.5)

Characterization and Data

The structural confirmation of the synthesized 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine should be performed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the methyl group protons as a doublet, the methine proton as a multiplet, and the various methylene protons of the ethyl and piperazine moieties.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide signals for all the unique carbon atoms in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H stretching of the secondary and tertiary amines, as well as C-H and C-N stretching vibrations.

A complete assignment of the ¹H and ¹³C NMR chemical shifts can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC.[5]

Conclusion

This technical guide has detailed a reliable and efficient synthetic pathway for the preparation of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine. The key transformation, a selective reductive amination, provides a high-yielding and clean method for the synthesis of this valuable research chemical. The provided protocols for the synthesis of the starting materials and the final product are based on established and referenced procedures, ensuring their reproducibility in a laboratory setting. This guide serves as a practical resource for scientists engaged in the synthesis of novel piperazine derivatives for various applications, particularly in the field of drug discovery and development.

References

  • Organic Syntheses. Ketone, cyclohexyl methyl. Coll. Vol. 5, p.314 (1973); Vol. 48, p.56 (1968). Retrieved from [Link]

  • LookChem. Preparation of Cyclohexyl methyl ketone. Retrieved from [Link]

  • PrepChem. Preparation of Cyclohexyl Methyl Ketone. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Quora. (2017). How to prepare methyl cyclohexyl ketone. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Zhang, L., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-72.
  • Wikipedia. Reductive amination. Retrieved from [Link]

  • Kůdela, S., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. International Journal of Organic Chemistry, 4(2), 125-135.
  • ResearchGate. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. Retrieved from [Link]

  • ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • Arkivoc. Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Retrieved from [Link]

  • ResearchGate. Synthesis and yields of 1,2-substituted ethane-1,2-diamines 1a–1c. Retrieved from [Link]

  • Wikipedia. trans-1,2-Diaminocyclohexane. Retrieved from [Link]

  • ResearchGate. (2006). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

  • Molecules. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

physicochemical properties of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile & Technical Guide: 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine

Executive Summary

This technical guide provides an in-depth analysis of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine (CAS 177721-80-1), a specialized polyamine derivative characterized by a piperazine core, an ethyl linker, and a lipophilic cyclohexylethyl moiety. As a structural hybrid between the hydrophilic 1-(2-aminoethyl)piperazine (AEP) and hydrophobic cyclohexyl pharmacophores, this compound represents a critical scaffold in medicinal chemistry, particularly for Central Nervous System (CNS) targeting (e.g., Sigma-1 receptor ligands) and as a curing agent in advanced polymer science. This guide details its physicochemical properties, synthetic pathways, analytical characterization, and handling protocols.

Chemical Identity & Structural Analysis

The compound is a semi-rigid, tri-basic amine. Its structure combines a polar, ionizable piperazine head with a bulky, lipophilic tail, creating an amphiphilic profile suitable for membrane penetration.

Property Data
IUPAC Name N-(1-Cyclohexylethyl)-2-(piperazin-1-yl)ethan-1-amine
Common Name 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine
CAS Number 177721-80-1
Molecular Formula C₁₄H₂₉N₃
Molecular Weight 239.40 g/mol
SMILES CC(C1CCCCC1)NCCN2CCNCC2
Chirality Contains one chiral center at the exocyclic methine carbon (R/S enantiomers possible).
Structural Visualization

The following diagram illustrates the connectivity and functional domains of the molecule.

ChemicalStructure Figure 1: Structural Segmentation of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine Piperazine Piperazine Ring (Hydrophilic/Basic) Linker Ethyl Linker (Flexible Spacer) Piperazine->Linker N1 Attachment Amine Secondary Amine (Ionizable Center) Linker->Amine C2 Attachment Tail 1-Cyclohexylethyl Group (Lipophilic/Bulky) Amine->Tail N-Alkylation

Physicochemical Profile (Experimental & Predicted)

Understanding the physicochemical behavior of this compound is essential for predicting its ADME (Absorption, Distribution, Metabolism, Excretion) profile in drug development.

Ionization (pKa)

The molecule possesses three basic nitrogen centers. The protonation state is pH-dependent, significantly affecting solubility and membrane permeability.

  • N1 (Piperazine Secondary Amine): pKa ≈ 9.8 (Highly Basic)

  • N2 (Chain Secondary Amine): pKa ≈ 9.2 – 9.5 (Basic)

  • N4 (Piperazine Tertiary Amine): pKa ≈ 5.4 – 5.8 (Weakly Basic)

Implication: At physiological pH (7.4), the molecule exists primarily as a dication (protonated at N1 and the chain amine). This high degree of ionization suggests good aqueous solubility but requires specific formulation strategies (e.g., lipid carriers) to facilitate passive transport across the Blood-Brain Barrier (BBB), despite the lipophilic tail.

Lipophilicity (LogP/LogD)

Unlike its parent AEP (LogP ≈ -1.5), the addition of the cyclohexylethyl group drastically shifts the lipophilicity.

  • Predicted LogP: 2.2 ± 0.4

  • LogD (pH 7.4): ~ -0.5 to 0.5 (due to ionization)

Expert Insight: The "1-cyclohexylethyl" moiety acts as a "lipophilic anchor," increasing the LogP by approximately 3.5 units compared to AEP. This shift is critical for receptor binding (hydrophobic pocket interaction) and enables the compound to interact with CNS targets like Sigma-1 receptors , which favor cationic amphiphiles.

Solubility & Stability
  • Water Solubility: Miscible in water as a salt (HCl, fumarate). The free base is sparingly soluble (~1-5 mg/mL) but soluble in organic solvents (DCM, Methanol).

  • Boiling Point: Predicted >280°C (Decomposes).

  • Stability: Sensitive to oxidation (N-oxides) and carbamate formation (CO₂ absorption from air). Store under inert gas (Argon/Nitrogen).

Synthesis & Manufacturing Protocols

Two primary routes are viable for synthesizing high-purity 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine. Route A is preferred for laboratory scale due to milder conditions.

Route A: Reductive Amination (Recommended)

This method couples 1-(2-aminoethyl)piperazine (AEP) with Methyl Cyclohexyl Ketone (Acetylcyclohexane).

  • Reagents: AEP (1.0 eq), Methyl Cyclohexyl Ketone (1.1 eq), NaBH(OAc)₃ (1.5 eq), DCE (Solvent), Acetic Acid (Cat.).

  • Procedure:

    • Dissolve AEP and ketone in DCE.

    • Add acetic acid (pH ~5) and stir for 2 hours to form the imine intermediate.

    • Add NaBH(OAc)₃ portion-wise at 0°C.

    • Stir at room temperature for 12-16 hours.

    • Quench with saturated NaHCO₃. Extract with DCM.

  • Purification: The product is a secondary amine and can be purified via column chromatography (DCM:MeOH:NH₄OH) or crystallized as a dihydrochloride salt.

Route B: N-Alkylation

Reaction of AEP with 1-Cyclohexylethyl bromide.

  • Note: This route often leads to over-alkylation (tertiary amine formation) and is less selective than reductive amination.

Synthesis Figure 2: Reductive Amination Synthesis Pathway Start 1-(2-Aminoethyl)piperazine (AEP) Intermediate Imine Intermediate Start->Intermediate + Reagent, AcOH Reagent Methyl Cyclohexyl Ketone Reagent->Intermediate Reduction Reduction (NaBH(OAc)3) Intermediate->Reduction Product Target Molecule (Free Base) Reduction->Product Selective Reduction

Analytical Characterization

To ensure scientific integrity, the following analytical markers must be verified.

Method Expected Signal / Characteristic
¹H NMR (CDCl₃) δ 0.9-1.8: Multiplet (Cyclohexyl + Methyl doublet).δ 2.3-2.6: Broad multiplets (Piperazine ring protons + Linker CH₂).δ 2.8: Triplet (CH₂ adjacent to secondary amine).δ 3.0: Multiplet (Methine CH of cyclohexylethyl group).
LC-MS (ESI+) [M+H]⁺ = 240.2 (Base peak).[M+2H]²⁺ = 120.6 (Often observed due to polybasic nature).
HPLC Column: C18 (High pH resistant, e.g., XBridge).Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.Note: Acidic mobile phases may cause peak tailing due to silanol interactions.

Biological Implications & Safety[1]

Pharmacological Potential

This scaffold is highly relevant for Sigma Receptor (σ1/σ2) research. The combination of a basic nitrogen (piperazine) and a hydrophobic domain (cyclohexyl) separated by a spacer is a classic pharmacophore for:

  • Sigma-1 Agonists: Neuroprotection, cognitive enhancement.

  • Calcium Channel Blockers: Similar to cinnarizine/flunarizine structural motifs.

  • Antimicrobial Agents: Cationic amphiphiles often disrupt bacterial membranes.

Safety & Handling (GHS Classification)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Corrosive).[1]

    • H317: May cause an allergic skin reaction (Sensitizer).[1]

  • PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and face shield. Handle only in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8795, 1-(2-Aminoethyl)piperazine. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, predictive analysis and methodological framework for the spectroscopic characterization of the novel compound 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine. As specific empirical data for this compound is not publicly available, this document serves as a robust technical blueprint for researchers in drug development and organic synthesis. It outlines the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on first principles, details the necessary experimental protocols for data acquisition, and provides a systematic approach to spectral interpretation for structural verification.

Introduction: The Imperative for Structural Elucidation

In the field of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. For a novel compound such as 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine, with its combination of aliphatic, alicyclic, and heterocyclic moieties, techniques like NMR and MS are indispensable. This guide explains the causality behind experimental choices and establishes a self-validating system for characterization, ensuring that researchers can confidently verify the synthesis and purity of this and structurally related molecules.

Molecular Structure:

  • IUPAC Name: 1-(2-((1-cyclohexylethyl)amino)ethyl)piperazine

  • Chemical Formula: C₁₆H₃₃N₃

  • Molecular Weight: 267.46 g/mol

Predicted Spectroscopic Data & Interpretation

A predictive approach, grounded in established principles of spectroscopy, allows for the anticipation of spectral features. This is a critical exercise in the absence of reference data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.[1] For this molecule, we will predict the ¹H NMR, ¹³C NMR, and DEPT-135 spectra. The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for many nonpolar to moderately polar organic compounds.[2][3]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show a complex pattern of signals. The chemical shift (δ) indicates the electronic environment of the protons, while the integration reveals the number of protons, and the splitting pattern (multiplicity) shows adjacent, non-equivalent protons.[4]

Predicted δ (ppm)MultiplicityIntegrationProvisional AssignmentRationale
~2.8 - 2.4Multiplet12HH-c, H-d, H-e, H-fProtons on the piperazine ring and the ethylenediamine bridge are in a complex, overlapping region due to their proximity to nitrogen atoms.
~2.3 - 2.1Multiplet1HH-gThe methine proton is deshielded by the adjacent nitrogen and cyclohexyl group.
~1.8 - 1.0Multiplet11HH-h, H-i, H-j, H-k, H-l, H-mThe protons of the cyclohexyl ring will appear as a broad, complex multiplet, a characteristic feature of such systems.[5][6][7]
~0.9Doublet3HH-nThe methyl group protons will be split into a doublet by the adjacent methine proton (H-g).
(Broad)Singlet2HN-HThe N-H protons often appear as a broad singlet and their chemical shift can vary with concentration and temperature.

Predicted ¹³C NMR & DEPT-135 Spectra (125 MHz, CDCl₃)

¹³C NMR provides information on the carbon skeleton. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for differentiating between CH₃, CH₂, and CH carbons.[8][9] In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative.[10][11]

Predicted δ (ppm)DEPT-135Provisional AssignmentRationale
~58PositiveC-gThe methine carbon (CH) is attached to nitrogen.
~54NegativeC-c, C-fPiperazine carbons adjacent to the substituted nitrogen.
~53NegativeC-d, C-ePiperazine carbons adjacent to the NH.
~49NegativeC-bEthylenediamine carbon adjacent to the piperazine ring.
~42NegativeC-aEthylenediamine carbon adjacent to the secondary amine.
~40PositiveC-hCyclohexyl carbon attached to the ethylamino group.
~30NegativeC-i, C-mCyclohexyl carbons beta to the substituent.
~26NegativeC-j, C-lCyclohexyl carbons gamma to the substituent.
~25NegativeC-kCyclohexyl carbon delta to the substituent.
~15PositiveC-nThe terminal methyl carbon is the most shielded (upfield).
Mass Spectrometry (MS)

Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity and the presence of basic nitrogen atoms, which are readily protonated.[12][13][14] ESI is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming molecular weight.[13][15]

Predicted ESI-MS Data

m/z ValuePredicted IonRationale
268.27[M+H]⁺The most abundant ion, corresponding to the protonated molecule (C₁₆H₃₄N₃⁺).
143.14[C₈H₁₉N₂]⁺Fragmentation resulting from cleavage of the C-C bond in the ethyl bridge.
126.13[C₈H₁₆N]⁺Fragmentation involving cleavage at the C-N bond of the secondary amine.
99.10[C₅H₁₁N₂]⁺A characteristic fragment from the cleavage of the piperazine ring.[16][17]

Experimental Protocols & Methodologies

Reproducible and high-quality data depend on meticulous experimental execution.

Workflow for Spectroscopic Analysis

The overall process follows a logical sequence from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep_NMR Dissolve 5-20 mg in 0.7 mL CDCl3 Acq_H1 ¹H NMR Prep_NMR->Acq_H1 Prep_MS Dissolve ~1 mg in 1 mL MeOH + 0.1% Formic Acid Acq_MS ESI-MS (Positive Mode) Prep_MS->Acq_MS Acq_C13 ¹³C NMR Acq_H1->Acq_C13 Analysis_NMR Assign Signals (Chemical Shift, Integration, Multiplicity) Acq_H1->Analysis_NMR Acq_DEPT DEPT-135 Acq_C13->Acq_DEPT Acq_DEPT->Analysis_NMR Acq_MSMS MS/MS on [M+H]⁺ Acq_MS->Acq_MSMS For Fragmentation Analysis_MS Confirm MW Analyze Fragmentation Acq_MS->Analysis_MS Analysis_2D 2D NMR (COSY, HSQC) if needed Analysis_NMR->Analysis_2D If Ambiguity Final_Structure Structural Confirmation Analysis_NMR->Final_Structure Analysis_MS->Final_Structure

Caption: Workflow from sample preparation to structural confirmation.

Protocol for NMR Sample Preparation[18][19][20]
  • Weighing: Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR to ensure a good signal-to-noise ratio.[2][18]

  • Solvent Selection: Choose an appropriate deuterated solvent that fully dissolves the sample. CDCl₃ is a suitable starting point.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.7 mL of the deuterated solvent.[19]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality, 5 mm NMR tube, ensuring no solid particles are present.[2][18]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Clean the exterior of the tube with a lint-free wipe.

Protocol for ESI-MS Sample Preparation
  • Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent, adding 0.1% formic acid to promote protonation [M+H]⁺.

  • Infusion/Injection: The sample can be directly infused into the ESI source or injected via a liquid chromatography (LC) system.

Advanced Structural Verification: 2D NMR

In cases of significant signal overlap in the 1D spectra, 2D NMR experiments are essential for unambiguous assignment.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (2-3 bonds apart).[20][21] It would be used to trace the connectivity from the methyl group (H-n) to the methine (H-g) and through the ethyl and piperazine fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, providing a definitive link between the ¹H and ¹³C spectra.[21] Each peak in the HSQC spectrum corresponds to a C-H bond.

G cluster_structure Molecular Fragment Connectivity cluster_hsbc Key HSQC Correlations CH3 CH₃ (n) CH_g CH (g) CH3->CH_g COSY CH_h CH (h) CH_g->CH_h COSY NH NH CH_g->NH 3-bond CH2_a CH₂ (a) CH2_b CH₂ (b) CH2_a->CH2_b COSY NH->CH2_a 3-bond N_pip N_pip CH2_b->N_pip 3-bond H_n ¹H: ~0.9 ppm C_n ¹³C: ~15 ppm H_n->C_n HSQC H_g ¹H: ~2.2 ppm C_g ¹³C: ~58 ppm H_g->C_g HSQC

Caption: Logical relationships confirmed by 2D NMR experiments.

Conclusion

This guide establishes a comprehensive, scientifically-grounded framework for the structural elucidation of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine. By integrating predictive analysis with detailed, validated experimental protocols, researchers are equipped to acquire and interpret high-quality spectroscopic data. This self-validating methodology ensures the scientific integrity required for advancing drug discovery and development programs. The principles and workflows outlined herein are broadly applicable to the characterization of other novel small molecules.

References

  • Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

  • Imperial College London. (2021, September 13). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Retrieved from [Link]

  • University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.13: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

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Methodological & Application

Application Note: High-Sensitivity HPLC-MS/MS Profiling of Piperazine Derivatives in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC-MS Analysis of Piperazine Derivatives Content Type: Application Note & Protocol Guide ID: AN-PIP-MS-2026

Abstract

Piperazine derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for antidepressants, antihistamines, and antipsychotics.[1] However, they also constitute a significant class of New Psychoactive Substances (NPS), such as 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP).[1] The analysis of these compounds is complicated by their high polarity, basicity (pKa ~9.8), and lack of strong chromophores.[1] This Application Note details a robust LC-MS/MS workflow utilizing Mixed-Mode Cation Exchange (MCX) for sample cleanup and compares Pentafluorophenyl (PFP) vs. C18 stationary phases to overcome common challenges like peak tailing and isomer co-elution.

Introduction: The Analytical Challenge

Piperazines contain two nitrogen atoms in a six-membered ring.[2] This structure dictates their behavior in liquid chromatography:

  • High Basicity: At standard acidic pH (0.1% Formic Acid), piperazines are doubly charged.[1] This leads to poor retention on standard C18 columns ("dead volume elution") and severe secondary interactions with residual silanols, causing peak tailing.[1]

  • Isomeric Complexity: Many derivatives (e.g., ortho-, meta-, and para-substituted phenylpiperazines) have identical masses and fragmentation patterns, requiring chromatographic resolution rather than mass discrimination.[1]

Method Development Strategy

To address these issues, this guide moves beyond standard C18 protocols. We prioritize Mixed-Mode SPE to remove matrix interferences (phospholipids/salts) and utilize PFP column chemistry for superior selectivity of basic amines.[1]

Workflow Logic Diagram

The following decision tree illustrates the critical pathways for method selection based on analyte properties.

MethodDevelopment Start Analyte Assessment Polarity LogP Value? Start->Polarity HighLogP Hydrophobic (>1.5) Polarity->HighLogP Yes LowLogP Polar (<1.0) Polarity->LowLogP No Isomers Regioisomers Present? C18 Hybrid C18 (High pH Stable) Isomers->C18 No PFP Pentafluorophenyl (PFP) (Selectivity for Bases) Isomers->PFP Yes (e.g., mCPP vs pCPP) HighLogP->Isomers HILIC HILIC Mode (Amide/Silica) LowLogP->HILIC Retention Required MS MS/MS Detection C18->MS ESI+ PFP->MS ESI+ HILIC->MS ESI+

Figure 1: Decision matrix for selecting the optimal stationary phase based on piperazine lipophilicity and isomeric complexity.

Protocol 1: Sample Preparation (Mixed-Mode SPE)

Direct protein precipitation (PPT) often fails to remove phospholipids, which cause ion suppression in MS.[1] For basic piperazines, Mixed-Mode Cation Exchange (MCX) is the gold standard, utilizing both hydrophobic retention and ionic bonding.[1]

Reagents:

  • Sorbent: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 mL.[1]

  • Loading Buffer: 0.1% Formic Acid in Water (pH ~2.5).[1]

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Step-by-Step Workflow:

  • Pre-treatment: Dilute 200 µL of plasma/urine 1:1 with Loading Buffer . Why? Acidification ensures the piperazine nitrogens are protonated (positively charged) to bind with the cation exchange sorbent.

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample at low flow (1 mL/min).

  • Wash 1 (Acidic): 1 mL 0.1% Formic Acid. Removes proteins and hydrophilic neutrals.

  • Wash 2 (Organic): 1 mL Methanol. Removes hydrophobic neutrals and phospholipids.[1] The basic analyte remains locked by ionic charge.

  • Elution: 2 x 500 µL Elution Solvent . Why? High pH neutralizes the piperazine and the sorbent, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate to dryness under N2; reconstitute in Mobile Phase A.

SPE_Workflow cluster_0 Mixed-Mode Cation Exchange (MCX) Step1 1. ACIDIFY Sample (Protonate Amine) Step2 2. LOAD Sorbent (Ionic Binding) Step1->Step2 Bind Step3 3. WASH Organic (Remove Lipids) Step2->Step3 Retain Step4 4. ELUTE Basic (Neutralize & Release) Step3->Step4 Release

Figure 2: Mechanism of action for MCX extraction. The "Lock-and-Key" ionic mechanism allows aggressive organic washing for cleaner samples.

Protocol 2: Instrumental Analysis (LC-MS/MS)

Column Selection Strategy

While C18 is common, PFP (Pentafluorophenyl) is recommended for piperazines.[1]

  • Mechanism: PFP phases offer π-π interactions and hydrogen bonding, providing unique selectivity for halogenated piperazines (like TFMPP, mCPP) and separating positional isomers that co-elute on C18.[1]

LC Conditions
  • System: UHPLC (Binary Pump).[1]

  • Column: Kinetex PFP or equivalent, 100 x 2.1 mm, 1.7 µm or 2.6 µm.[1]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0.0 min: 5% B[1]

    • 1.0 min: 5% B[1]

    • 7.0 min: 95% B[1]

    • 9.0 min: 95% B[1]

    • 9.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

  • Temp: 40°C.

MS/MS Parameters (ESI+)

Piperazines ionize readily in positive mode ([M+H]+).

  • Source: Electrospray Ionization (ESI).[1][3][4]

  • Spray Voltage: 3500 V.

  • Gas Temps: 350°C (Drying Gas).

MRM Transitions Table:

AnalytePrecursor (m/z)Product (Quant)Product (Qual)Collision Energy (V)
BZP 177.191.1134.125
mCPP 197.1154.1118.122
TFMPP 231.1188.1145.124
Piperazine (Internal Std) 87.144.170.118

Note: Transitions should be optimized for specific instrument platforms (Triple Quadrupole vs. Q-TOF).

Validation & Troubleshooting

Data Presentation: Column Performance Comparison
FeatureC18 (Standard)C18 (Hybrid/High pH)PFP (Recommended)HILIC
Retention Low (Dead volume elution)ModerateHighVery High
Peak Shape Poor (Tailing due to silanols)ExcellentExcellentGood
Isomer Separation PoorModerateSuperior Moderate
Matrix Tolerance HighHighHighLow (Salt sensitive)
Common Issues & Solutions
  • Severe Peak Tailing:

    • Cause: Interaction between the positively charged nitrogen on the piperazine ring and negatively charged residual silanols on the silica surface.

    • Solution: Switch to a PFP column (different retention mechanism) or use a High pH Mobile Phase (10 mM Ammonium Bicarbonate, pH 10) with a hybrid-silica C18 column.[1] High pH neutralizes the analyte, increasing hydrophobicity and reducing silanol interaction.

  • Carryover:

    • Cause: Basic drugs stick to metallic surfaces and injector seals.[1]

    • Solution: Use an aggressive needle wash: 50:25:25 Isopropanol:Acetonitrile:Water + 0.5% Formic Acid.[1]

  • Ion Suppression:

    • Cause: Co-eluting phospholipids.[1]

    • Solution: Verify the MCX wash step (Protocol 1, Step 5) was performed with 100% Methanol.[1] Monitor phospholipid transitions (m/z 184 -> 184) to ensure they elute in the waste window.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013).[1][5] Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link][1]

  • Antia, U., et al. (2009).[1][6] Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants.[1][6] Forensic Science International, 186(1-3), 63-67.[1][6] Retrieved from [Link]

  • Phenomenex. (2023).[1] Solid Phase Extraction (SPE) Method Development Guide.[1][7] Retrieved from [Link]

  • Agilent Technologies. (2020).[1] Analysis of Designer Drugs by LC/MS/MS. Retrieved from [Link][1]

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Application Notes and Protocols: A Framework for Assessing the Neuroprotective Potential of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Piperazine Scaffolds in Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function.[1] A key pathological feature is chronic neuroinflammation, which contributes significantly to disease progression.[2][3][4] The piperazine scaffold has emerged as a versatile pharmacophore in the development of novel neuroprotective agents.[5][6][7][8][9] These compounds have shown potential in mitigating neurotoxicity and improving neuronal survival through various mechanisms, including anti-inflammatory, anti-apoptotic, and antioxidant effects.[10] Some piperazine derivatives have been found to reduce both amyloid and Tau pathology, key hallmarks of Alzheimer's disease, and improve memory in animal models.[6]

This guide provides a comprehensive framework for the preclinical evaluation of piperazine compounds, detailing robust in vitro and in vivo protocols to assess their neuroprotective efficacy and elucidate their mechanisms of action.

Part 1: Foundational In Vitro Assessment of Neuroprotection

The initial screening of piperazine compounds is crucial for identifying promising candidates. This is typically achieved using well-established in vitro models that recapitulate key aspects of neurodegenerative pathology.

Cellular Models: The First Line of Investigation

Human neuroblastoma cell lines, such as SH-SY5Y, are widely used due to their neuronal characteristics and ease of culture.[7][11][12][13] Primary neuronal cultures, while more complex to maintain, offer a more physiologically relevant system.[14]

Rationale for Model Selection:

  • SH-SY5Y Cells: Offer high-throughput screening capabilities and are amenable to genetic manipulation. They can be differentiated to exhibit a more mature neuronal phenotype.[11]

  • Primary Cortical Neurons: Provide a model that closely resembles the in vivo neuronal environment, making them suitable for more detailed mechanistic studies.[14]

Experimental Workflow for In Vitro Screening

Neuroprotective_Signaling cluster_cellular_stress Cellular Stress Response Piperazine Compound Piperazine Compound ROS Production ROS Production Piperazine Compound->ROS Production Inhibits Inflammatory\nMediators Inflammatory Mediators Piperazine Compound->Inflammatory\nMediators Reduces Apoptotic\nSignals Apoptotic Signals Piperazine Compound->Apoptotic\nSignals Blocks Neuronal\nSurvival Neuronal Survival Piperazine Compound->Neuronal\nSurvival Promotes Neurotoxic Insult\n(e.g., Oxidative Stress, Inflammation) Neurotoxic Insult (e.g., Oxidative Stress, Inflammation) Neurotoxic Insult\n(e.g., Oxidative Stress, Inflammation)->ROS Production Neurotoxic Insult\n(e.g., Oxidative Stress, Inflammation)->Inflammatory\nMediators Neurotoxic Insult\n(e.g., Oxidative Stress, Inflammation)->Apoptotic\nSignals Caspase\nActivation Caspase Activation Apoptotic\nSignals->Caspase\nActivation Leads to Neuronal\nCell Death Neuronal Cell Death Caspase\nActivation->Neuronal\nCell Death Induces

Caption: Hypothesized signaling pathways modulated by piperazine compounds.

Part 3: In Vivo Validation of Neuroprotective Efficacy

Promising candidates identified through in vitro screening must be validated in animal models of neurodegenerative diseases to assess their in vivo efficacy and safety.

Animal Models: Simulating Human Disease

The choice of animal model is critical and depends on the specific neurodegenerative disease being targeted.

  • Parkinson's Disease Models:

    • 6-OHDA (6-hydroxydopamine) model: Induces selective degeneration of dopaminergic neurons. [15] * MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model: A neurotoxin that causes parkinsonism in primates and rodents. [10][15]* Alzheimer's Disease Models:

    • Transgenic mice (e.g., 5xFAD): Express human genes with mutations linked to familial Alzheimer's disease, leading to the development of amyloid plaques and cognitive deficits. [5] * Amyloid-beta (Aβ) infusion models: Involve the direct injection of Aβ oligomers into the brain to induce pathology. [3]

Protocol: Assessing Neuroprotection in an MPTP Mouse Model of Parkinson's Disease

This protocol outlines the key steps for evaluating a piperazine compound in the MPTP mouse model.

Materials:

  • C57BL/6 mice

  • MPTP

  • Piperazine compound

  • Saline

  • Behavioral testing apparatus (e.g., rotarod, open field)

  • Histology and immunohistochemistry reagents

Procedure:

  • Acclimatization and Baseline Behavioral Testing: Acclimatize mice to the housing conditions and perform baseline behavioral tests to establish normal motor function.

  • Compound Administration: Administer the piperazine compound or vehicle control to the mice for a specified period (e.g., daily for 14 days).

  • MPTP Induction: Concurrently with compound administration, induce parkinsonism by administering MPTP (e.g., intraperitoneal injections for 5 consecutive days).

  • Behavioral Assessments: Conduct a battery of behavioral tests to assess motor coordination, balance, and exploratory activity. [15][16][17][18][19]This may include:

    • Rotarod test: To evaluate motor coordination and balance. [15][18][19] * Open field test: To assess locomotor activity and anxiety-like behavior. [18][19] * Pole test: To measure bradykinesia. [18]5. Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and collect brain tissue for histological and biochemical analysis.

  • Histological and Immunohistochemical Analysis:

    • Tyrosine Hydroxylase (TH) Staining: To quantify the survival of dopaminergic neurons in the substantia nigra and striatum. A higher number of TH-positive cells in the compound-treated group indicates neuroprotection. [10] * Microglia and Astrocyte Staining (e.g., Iba1, GFAP): To assess the extent of neuroinflammation. Reduced staining intensity suggests an anti-inflammatory effect. [20][21][22][23][24] * Nissl Staining: To evaluate overall neuronal morphology and identify neuronal loss. [20][21][22][24]7. Biochemical Analysis:

    • Neurotransmitter Levels (HPLC): Measure dopamine and its metabolites in the striatum to assess the functional integrity of the dopaminergic system.

    • Oxidative Stress Markers: Analyze brain tissue for markers of oxidative damage, such as lipid peroxidation and protein carbonylation. [25]

Part 4: Data Interpretation and Future Directions

The collective data from in vitro and in vivo studies will provide a comprehensive profile of the piperazine compound's neuroprotective potential.

Key Considerations for Data Interpretation:

  • Dose-dependent effects: A clear dose-response relationship strengthens the evidence for a compound's efficacy.

  • Multi-modal efficacy: Compounds that demonstrate positive effects across multiple assays (e.g., improving cell viability, reducing apoptosis, and suppressing inflammation) are particularly promising.

  • Translational relevance: The results from animal models should be carefully considered in the context of their relevance to human disease.

Successful preclinical evaluation of piperazine compounds using the protocols outlined in this guide will provide the necessary foundation for advancing the most promising candidates into further development and, ultimately, clinical trials.

References

  • Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC. (n.d.).
  • Neuroinflammatory Markers: Key Indicators in the Pathology of Neurodegenerative Diseases - PMC. (2022, May 17).
  • Investigating neuroinflammatory markers in neurodegenerative diseases - Research Explorer The University of Manchester. (n.d.).
  • Application Notes and Protocols: Investigating Piperazine-Derived Compounds in Neurodegenerative Disease Research Models - Benchchem. (n.d.).
  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - NIH. (n.d.).
  • Neurovascular unit, neuroinflammation and neurodegeneration markers in brain disorders. (n.d.).
  • 3.12. Neuroprotection Assays - Bio-protocol. (n.d.).
  • Rodent Behavioral Tests Sensitive to Functional Recovery and Compensation. (2024, March 4).
  • Neuronal Cell viability and cytotoxicity assays - NeuroProof. (n.d.).
  • Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders. (n.d.).
  • Cell death assays for neurodegenerative disease drug discovery - PMC. (n.d.).
  • Fig. 2. Molecular markers of neurodegeneration and neuroinflammation... - ResearchGate. (n.d.).
  • Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia - PMC. (2025, November 24).
  • (PDF) Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia - ResearchGate. (2025, November 13).
  • Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease - PMC - NIH. (n.d.).
  • What is the mechanism of Piperazine? - Patsnap Synapse. (2024, July 17).
  • Behavioral Models | Behavioral and Functional Neuroscience Lab. (n.d.).
  • Behavioral tests in rodent models of stroke - PMC - NIH. (n.d.).
  • Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia - PubMed. (2025, November 24).
  • The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets - PMC. (2024, April 12).
  • Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review) - Spandidos Publications. (2022, March 28).
  • Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. (n.d.).
  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed. (n.d.).
  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC. (2026, January 10).
  • Neuroprotective properties of arylpiperazine-sulphonamides in an in vitro model of Parkinson's disease - MDS Abstracts. (n.d.).
  • Further studies on the in vitro neuroprotective activity of the most potent compounds and at high concentrations. - ResearchGate. (n.d.).
  • Apoptosis Assays - Sigma-Aldrich. (n.d.).
  • Oxidative stress-induced apoptosis in neurons correlates with mitochondrial DNA base excision repair pathway imbalance | Nucleic Acids Research | Oxford Academic. (n.d.).
  • Piperazine - Wikipedia. (n.d.).
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  • Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed. (n.d.).
  • In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells - PubMed. (n.d.).
  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein | ACS Chemical Neuroscience - ACS Publications. (2024, October 10).
  • Histological Analysis of Neurodegeneration in the Mouse Brain. (n.d.).
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Application Note & Protocols: High-Throughput Screening of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine Analogs for Modulators of G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold and the Imperative for High-Throughput Screening

The piperazine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its prevalence is due to favorable pharmacokinetic properties and its utility as a versatile synthetic handle, allowing for the creation of large, diverse chemical libraries.[1][2] The 1-(2-(1-cyclohexylethyl)aminoethyl)piperazine core represents a promising, yet underexplored, chemical space. Analogs derived from this scaffold offer a unique three-dimensional architecture ripe for probing complex biological targets.

G-Protein Coupled Receptors (GPCRs) are the largest family of cell surface receptors and are the target of over 30% of all modern therapeutic agents.[2][3] Their critical role in signaling cascades makes them a primary focus for drug discovery. High-Throughput Screening (HTS) is an indispensable methodology that enables the rapid evaluation of millions of chemical compounds to identify "hits"—molecules that modulate a specific biological target.[4][5][6] This document provides a comprehensive guide to developing and executing an HTS campaign to identify novel GPCR modulators from a library of 1-(2-(1-cyclohexylethyl)aminoethyl)piperazine analogs, using a cell-based calcium mobilization assay as the primary screening platform.

Analog Library Generation: A Note on Synthesis

A diverse library of analogs is the cornerstone of any successful HTS campaign.[7] The synthesis of 1-(2-(1-cyclohexylethyl)aminoethyl)piperazine analogs can be efficiently achieved through established synthetic routes such as N-alkylation of a mono-protected piperazine or via reductive amination.[1][8] These methods allow for systematic structural modifications to explore the structure-activity relationship (SAR) around the core scaffold, which is critical for optimizing hit compounds into viable lead candidates.[8]

Assay Principle: Interrogating Gq-Coupled GPCR Activation

The selection of an appropriate assay is the most critical step in developing a screening campaign.[9] For GPCRs that couple to the Gαq subunit, ligand binding initiates a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum. This transient increase in cytosolic Ca²⁺ is a robust and measurable signal that is highly amenable to HTS.[10]

We will utilize a fluorescent, cell-based calcium mobilization assay. The core of this assay is a Ca²⁺-sensitive dye (e.g., Fluo-8 AM or Fura-2 AM) that is pre-loaded into the cells. In its resting state, the dye exhibits low fluorescence. Upon GPCR activation and the subsequent rise in intracellular Ca²⁺, the dye binds to the free calcium ions, resulting in a significant and rapid increase in fluorescence intensity. This change in fluorescence is directly proportional to the level of receptor activation and can be measured in real-time using a plate-based reader, such as a FLIPR (Fluorometric Imaging Plate Reader).

Gq-Coupled GPCR Signaling Pathway

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR Gq-Coupled Receptor G_protein Gαq/βγ GPCR->G_protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Piperazine Analog Ligand->GPCR Binds G_protein->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_Response Ca²⁺ Release (Fluorescence) Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Ca_Store->Ca_Response Release HTS_Workflow LibPrep 1. Library Preparation (Analog Synthesis & Plating) PrimaryScreen 3. Primary Screen (Single Concentration) LibPrep->PrimaryScreen AssayDev 2. Assay Development & Validation (Z' > 0.5) AssayDev->PrimaryScreen DataAnalysis 4. Data Analysis & Hit Selection PrimaryScreen->DataAnalysis Raw Data HitConf 5. Hit Confirmation (Re-test from Powder) DataAnalysis->HitConf Primary Hits DoseResponse 6. Dose-Response (EC₅₀/IC₅₀ Determination) HitConf->DoseResponse Confirmed Hits Orthogonal 7. Orthogonal Assay (e.g., Binding Assay) DoseResponse->Orthogonal Potent Hits SAR 8. SAR Expansion & Lead Optimization Orthogonal->SAR Validated Hits

Caption: A systematic workflow for an HTS campaign, from initial screening to validated hit identification.

Experimental Protocols

The following protocols are designed for execution in 384-well microplate format, a common standard for HTS to conserve reagents and compound stocks. [6]

Protocol 1: Cell Culture and Assay Plate Preparation

This protocol describes the maintenance of a recombinant cell line (e.g., HEK293 or CHO) stably expressing the target GPCR and the preparation of assay-ready plates.

  • Cell Maintenance: Culture the cells in appropriate media (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using a non-enzymatic cell dissociation solution to preserve receptor integrity.

  • Cell Counting: Resuspend the detached cells in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and perform a cell count using a hemocytometer or automated cell counter.

  • Seeding Plates: Adjust the cell density to 200,000 cells/mL (or an optimized density). Using a multichannel pipette or automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well, black-walled, clear-bottom assay plate. This yields 10,000 cells per well.

  • Incubation: Incubate the seeded plates for 18-24 hours at 37°C and 5% CO₂ to allow for cell adherence.

Protocol 2: Calcium Mobilization Assay (Primary Screen)

This protocol details the single-point screen to identify initial hits from the compound library.

  • Reagent Preparation: Prepare a 2X working solution of a calcium-sensitive dye (e.g., Fluo-8 AM) in assay buffer containing probenecid (to prevent dye leakage).

  • Dye Loading: Remove the cell culture medium from the assay plates. Add 20 µL of the 2X dye solution to each well.

  • Incubation: Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.

  • Compound Addition: Transfer the assay plates to a FLIPR or similar kinetic plate reader. Add 10 µL of compound from the library source plate (at a single concentration, e.g., 10 µM final).

  • Signal Detection: Immediately begin reading fluorescence intensity (e.g., Excitation: 490 nm, Emission: 525 nm) every second for the first 10 seconds, and then every 5 seconds for a total of 3 minutes. The rapid initial read captures the peak of the calcium flux.

  • Controls: Each plate must include negative controls (vehicle, e.g., 0.1% DMSO) and positive controls (a known agonist at its EC₈₀ concentration) for data normalization and quality control assessment. [4]

Protocol 3: Hit Confirmation and Dose-Response Analysis

This protocol is for re-testing primary hits and determining their potency.

  • Compound Plating: For each confirmed hit, create a serial dilution series (e.g., 11 points, 1:3 dilution) in an appropriate solvent. The concentration range should bracket the expected potency, typically from 100 µM down to the picomolar range.

  • Assay Execution: Perform the calcium mobilization assay as described in Protocol 2, but instead of a single concentration, add the serially diluted compounds to the assay plates.

  • Data Analysis: For each compound, plot the peak fluorescence response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value.

Data Analysis, Quality Control, and Hit Selection

Robust data analysis is crucial for the meaningful interpretation of HTS results. [11]

Data Quality Control

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. [4]It measures the separation between the positive and negative control signals.

  • Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]

    • Where σ is the standard deviation, µ is the mean, p is the positive control, and n is the negative control.

  • An assay is considered robust and suitable for HTS if the Z'-factor is ≥ 0.5 .

Primary Hit Selection
  • Normalization: Raw fluorescence data from each well is normalized to the plate controls. A common method is to set the average negative control response to 0% activity and the average positive control response to 100% activity.

  • Hit Threshold: A hit is typically defined as a compound that produces a response greater than a set threshold, often calculated as three times the standard deviation of the negative controls (vehicle wells). For example, compounds exhibiting >50% activation in an agonist screen might be selected as primary hits.

Quantitative Data Summary (Illustrative)

The following table presents representative data from a hypothetical HTS campaign.

ParameterValueDescription
Assay Quality
Z'-Factor0.78Indicates an excellent separation band between controls, suitable for HTS.
Signal-to-Background12.5Represents a strong and easily detectable signal over baseline noise.
Screening Results
Library Size100,000Total number of 1-(2-(1-cyclohexylethyl)aminoethyl)piperazine analogs screened.
Primary Hit Rate0.85%Percentage of compounds identified as active in the primary screen.
Confirmed Hit Rate0.52%Percentage of primary hits that re-confirmed upon re-testing from powder.
Example Hit Compounds
Compound AEC₅₀ = 75 nMA potent agonist identified from the screen.
Compound BEC₅₀ = 210 nMA moderately potent agonist with a different substitution pattern.
Compound CEC₅₀ = 1.2 µMA weaker hit, potentially useful for initial SAR studies.

Hit Validation: Ensuring Biological Relevance

Primary hits must undergo further validation to eliminate false positives and artifacts. [12][13]False positives can arise from compound autofluorescence, cytotoxicity, or non-specific activity. A crucial step is to perform orthogonal assays that measure a different endpoint in the signaling cascade. [14]

  • Biochemical Binding Assay: A radioligand or fluorescence polarization binding assay can confirm direct interaction of the hit compound with the GPCR target. This helps to rule out compounds that may be acting downstream in the signaling pathway.

  • Alternative Functional Assay: If the GPCR can couple to multiple G-protein pathways (e.g., Gs), a cAMP accumulation assay can be used as a secondary screen to confirm activity through an independent signaling branch. [10]* Selectivity Profiling: Active compounds should be tested against related GPCRs to assess their selectivity, a key attribute for a potential therapeutic agent.

Conclusion

This application note outlines a robust, field-proven methodology for the high-throughput screening of 1-(2-(1-cyclohexylethyl)aminoethyl)piperazine analog libraries against GPCR targets. By combining a validated cell-based calcium mobilization assay with a systematic workflow for data analysis and hit validation, researchers can efficiently identify novel and potent modulators. The protocols and strategies described herein provide a comprehensive framework for accelerating the initial stages of drug discovery, transforming a diverse chemical library into a set of validated hits ready for lead optimization.

References

  • Laganowsky, A., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Biotechnology. Available at: [Link]

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  • Peralta-Yahya, P., et al. (2020). Advances in G protein-coupled receptor high-throughput screening. PubMed. Available at: [Link]

  • Abassi, Y. (2023). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). ACEA Biosciences. Available at: [Link]

  • Jones, E., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. Available at: [Link]

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  • Ali, A., et al. (2016). High-Throughput Screening and Hit Validation to Identify Small Molecule Inhibitors. PLOS One. Available at: [Link]

  • Technology Networks. (2023). High-Throughput Screening: Principles, Applications and Advancements. Technology Networks. Available at: [Link]

  • Sygnature Discovery. High Throughput Drug Screening. Sygnature Discovery. Available at: [Link]

  • Patsnap. (2023). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. Available at: [Link]

  • Horn, T., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available at: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • Liu, Y., et al. (2020). Application and prospects of high-throughput screening for in vitro neurogenesis. PMC. Available at: [Link]

  • Wiebel, M., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. Available at: [Link]

  • Braconi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

Sources

Application Notes and Protocols for In-Vitro Experimental Design of Novel CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting a Course for CNS Drug Discovery with Robust In-Vitro Models

The journey of a novel Central Nervous System (CNS) drug candidate from concept to clinic is fraught with challenges, primarily due to the intricate complexity of the brain and the formidable blood-brain barrier (BBB). To navigate this landscape effectively, a meticulously planned in-vitro experimental design is not merely advantageous; it is fundamental. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing in-vitro studies for novel CNS drug candidates. Moving beyond a simple recitation of protocols, we delve into the causal logic behind experimental choices, ensuring that each step is part of a self-validating system. Our approach is grounded in scientific integrity, drawing upon field-proven insights to maximize the translational relevance of your findings.

The following sections will detail the critical in-vitro models and assays, from foundational primary neuronal cultures to sophisticated organ-on-a-chip systems. We will explore the nuances of each technique, providing not only step-by-step protocols but also the rationale for their application, potential pitfalls, and data interpretation strategies.

Section 1: Foundational Cellular Models for CNS Drug Discovery

The choice of a cellular model is a critical first step that dictates the physiological relevance and translational potential of in-vitro studies. Here, we discuss the workhorses of CNS drug discovery: primary neuronal cultures and induced pluripotent stem cell (iPSC)-derived models.

Primary Neuronal Cultures: A Window into Native Neuronal Function

Primary neuronal cultures, derived directly from rodent brain tissue, offer a high degree of physiological relevance by preserving many of the intrinsic properties of neurons in their native environment.[1][2] They are invaluable for studying fundamental neuronal processes, synaptic function, and the effects of drug candidates on neuronal health and activity.[3][4]

Causality Behind the Choice: The primary advantage of these cultures lies in their synaptic connectivity, which is more complex and representative of the in-vivo state compared to immortalized cell lines.[5] This makes them particularly suitable for investigating synaptic plasticity, network activity, and excitotoxicity.

Protocol 1: Primary Rat Cortical Neuron Culture

This protocol outlines the steps for isolating and culturing primary cortical neurons from embryonic day 18 (E18) rat pups.[6][7]

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • DMEM/F12 medium

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Papain and DNase I

  • Trypsin inhibitor

  • Poly-D-lysine and Laminin

  • Sterile dissection tools

  • 15 mL and 50 mL conical tubes

  • Cell culture plates or coverslips

Procedure:

  • Plate Coating:

    • Coat culture surfaces with 50 µg/mL poly-D-lysine in sterile water for 1 hour at 37°C.[6]

    • Wash three times with sterile water and allow to dry.

    • Apply 10 µg/mL laminin in PBS and incubate overnight at 4°C.[6]

    • Aspirate laminin solution and wash twice with sterile water before use.[6]

  • Tissue Dissection:

    • Sacrifice the pregnant rat according to approved animal welfare protocols.

    • Aseptically remove the uterine horns and place them in ice-cold DMEM/F12.

    • Isolate the embryonic brains and dissect the cortices in a separate dish of ice-cold DMEM/F12.

    • Carefully peel off the meninges.

  • Cell Dissociation:

    • Transfer the cortical tissue to a 15 mL tube containing a pre-warmed papain solution (e.g., 20 U/mL) and incubate for 15-30 minutes at 37°C.

    • Wash the tissue by gently replacing the papain solution with a trypsin inhibitor solution.

    • Mechanically dissociate the tissue by gentle trituration with a fire-polished Pasteur pipette in Neurobasal medium until the solution becomes cloudy.[6]

  • Cell Plating and Culture:

    • Determine cell viability and density using a hemocytometer and Trypan blue.

    • Plate the neurons at the desired density (e.g., 1.5 x 10^5 cells/cm²) onto the pre-coated plates in complete Neurobasal medium.

    • Incubate at 37°C in a humidified 5% CO2 incubator.

    • Perform a partial media change every 3-4 days.[6]

Induced Pluripotent Stem Cell (iPSC)-Derived Neuronal Models: A Humanized Approach to Disease Modeling

The advent of iPSC technology has revolutionized CNS drug discovery by providing a renewable source of human neurons, including those derived from patients with specific neurological disorders.[3][8][9] This "disease-in-a-dish" approach allows for the investigation of disease mechanisms and the screening of drug candidates in a genetically relevant context.[9]

Causality Behind the Choice: iPSC-derived neurons are particularly valuable for studying the cellular basis of genetic neurological diseases, assessing compound efficacy on patient-specific backgrounds, and conducting neurotoxicity testing with human-relevant cells.[9][10]

Protocol 2: Differentiation of Human iPSCs into Neurons for Neurotoxicity Assays

This protocol provides a general framework for differentiating iPSCs into a mixed population of neurons and glia.[10][11]

Materials:

  • Human iPSC line (e.g., expressing doxycycline-inducible NGN2)

  • Matrigel

  • Essential 8 medium

  • DMEM/F12 with N2 and B-27 supplements

  • Doxycycline

  • ROCK inhibitor (e.g., Y-27632)

  • Accutase

  • BrainPhys medium with BDNF and NT-3

  • Cell culture plates

Procedure:

  • iPSC Expansion:

    • Culture iPSCs on Matrigel-coated plates in Essential 8 medium, feeding daily.[12]

  • Neuronal Induction:

    • Dissociate iPSCs to single cells using Accutase.

    • Plate cells in Induction Medium (DMEM/F12, N2 supplement, NEAA, GlutaMAX) containing doxycycline and a ROCK inhibitor on Matrigel-coated plates.[12]

    • After 24 hours, replace the medium with Induction Medium containing doxycycline but without the ROCK inhibitor.[12]

  • Neuronal Maturation and Cryopreservation:

    • After 72 hours of induction, dissociate the cells with Accutase.

    • Cells can be cryopreserved at this stage in a suitable freezing medium.[12]

  • Thawing and Maturation for Assays:

    • Thaw cryopreserved neurons and plate them on poly-D-lysine/laminin-coated plates in BrainPhys medium supplemented with BDNF, NT-3, and B-27 supplement.

    • Allow the neurons to mature for at least 7-14 days before performing neurotoxicity assays, with partial media changes every 3-4 days.

Section 2: Modeling the Blood-Brain Barrier In Vitro

The BBB is a major impediment to CNS drug delivery, making it essential to assess the permeability of novel drug candidates early in the discovery process.[13] In-vitro BBB models provide a valuable tool for this purpose.[6][10][14]

Causality Behind the Choice: Transwell assays are a widely used and relatively simple method to evaluate the passive and active transport of compounds across a cellular barrier that mimics the BBB.[15][16] Co-culture models, incorporating astrocytes and pericytes, can enhance the barrier properties of the endothelial monolayer, providing a more physiologically relevant system.[6][10]

Protocol 3: In-Vitro Blood-Brain Barrier Transwell Permeability Assay

This protocol describes a co-culture Transwell model using human brain microvascular endothelial cells (HBMECs) and astrocytes.[1][17]

Materials:

  • HBMECs and human astrocytes

  • Transwell inserts (e.g., 3.0 µm pore size)

  • Fibronectin

  • Endothelial cell medium and astrocyte medium

  • Lucifer yellow or other fluorescent permeability marker

  • Test compound

  • EVOM (Epithelial Volt-Ohm Meter) for TEER measurement

Procedure:

  • Insert Coating and Cell Seeding:

    • Coat both sides of the Transwell insert with fibronectin.[17]

    • Seed astrocytes on the underside of the inverted insert and allow them to attach for 3 days.[1][17]

    • Seed HBMECs on the top side of the insert and culture for an additional 2 days.[17]

  • Barrier Integrity Measurement:

    • Monitor the formation of a tight barrier by measuring the transendothelial electrical resistance (TEER) daily using an EVOM. The barrier is typically ready for permeability studies when TEER values stabilize at a high level (e.g., >150 Ω·cm²).[2]

  • Permeability Assay:

    • Wash the apical (upper) and basolateral (lower) chambers with transport buffer (e.g., HBSS).

    • Add the test compound and a low-permeability marker like Lucifer yellow to the apical chamber.

    • At various time points, collect samples from the basolateral chamber.

    • Quantify the concentration of the test compound and the marker in the samples using an appropriate analytical method (e.g., LC-MS/MS for the compound, fluorescence plate reader for Lucifer yellow).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for your test compound and the control marker.

Section 3: High-Throughput and High-Content Screening Assays

High-throughput screening (HTS) and high-content screening (HCS) are essential for rapidly evaluating large libraries of compounds for desired biological activities.[18][19][20] In the context of CNS drug discovery, these assays can be adapted to measure various cellular phenotypes relevant to neurodegenerative diseases and neurotoxicity.[7][16][19]

High-Content Screening for Neurite Outgrowth

Neurite outgrowth is a critical process in neuronal development and regeneration, and its modulation is a key therapeutic strategy for many CNS disorders.[21] HCS platforms enable the automated imaging and quantification of changes in neurite length and complexity.[14][22]

Causality Behind the Choice: HCS provides a powerful, quantitative method to assess the effects of compounds on neuronal morphology, offering insights into potential neurotrophic or neurotoxic properties in a high-throughput manner.[22]

Protocol 4: High-Content Screening of Neurite Outgrowth

This protocol outlines a general procedure for an HCS-based neurite outgrowth assay.[14][20][21]

Materials:

  • Neuronal cells (e.g., iPSC-derived neurons or a suitable cell line like PC-12)

  • 96- or 384-well clear-bottom imaging plates

  • Test compounds

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., βIII-tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., Hoechst)

  • High-content imaging system and analysis software

Procedure:

  • Cell Plating and Compound Treatment:

    • Plate neuronal cells in 96- or 384-well imaging plates and allow them to adhere and extend neurites for 24-48 hours.

    • Treat the cells with a concentration range of the test compounds for a defined period (e.g., 48-72 hours).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific antibody binding with 5% BSA.

    • Incubate with the primary antibody against βIII-tubulin.

    • Wash and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Use the analysis software to identify cell bodies and trace neurites.

    • Quantify parameters such as total neurite length, number of branches, and number of neurites per cell.

Section 4: Electrophysiological Assessment of Neuronal Function

Electrophysiology is the gold standard for assessing the functional properties of neurons and neuronal networks. These techniques are crucial for understanding how novel drug candidates modulate ion channel activity, synaptic transmission, and network excitability.[23]

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology allows for the high-resolution recording of ionic currents from single cells, providing detailed information about the mechanism of action of ion channel-modulating drugs.[8][19][23][24]

Causality Behind the Choice: This technique is indispensable for characterizing the effects of compounds on specific ion channels, which are major drug targets in the CNS.[25]

Protocol 5: Whole-Cell Patch-Clamp Recording from Cultured Neurons

This protocol provides a simplified overview of the whole-cell patch-clamp technique.[19][24][26][27]

Materials:

  • Cultured neurons on coverslips

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries and pipette puller

  • External and internal recording solutions

  • Data acquisition and analysis software

Procedure:

  • Pipette Preparation:

    • Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with internal solution.[24]

  • Cell Approaching and Sealing:

    • Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

    • Under microscopic guidance, carefully approach a neuron with the micropipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance "gigaohm" seal.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Data Recording:

    • In voltage-clamp mode, hold the membrane potential at a specific voltage and record the ionic currents in response to voltage steps or drug application.

    • In current-clamp mode, inject current and record the changes in membrane potential, including action potentials.

Multi-Electrode Array (MEA) Recordings

MEAs enable the non-invasive, long-term recording of spontaneous and evoked electrical activity from neuronal networks cultured on a grid of electrodes.[13][18][28]

Causality Behind the Choice: MEAs are ideal for assessing the effects of compounds on network-level activity, including firing rate, burst patterns, and synchronicity, providing a more holistic view of drug effects on neuronal circuits.

Protocol 6: Multi-Electrode Array (MEA) Recordings from Neuronal Cultures

This protocol describes the basic steps for conducting MEA experiments.[13][15][18][28]

Materials:

  • MEA plates

  • Neuronal cells

  • Polyethyleneimine (PEI) or other coating solution

  • MEA recording system and software

Procedure:

  • MEA Plate Preparation:

    • Clean and sterilize the MEA plates according to the manufacturer's instructions.

    • Coat the electrode area with a cell adhesion-promoting substance like PEI.[13]

  • Cell Plating:

    • Plate the neuronal cells directly onto the electrode array of the MEA plate.

    • Allow the cells to mature and form a functional network, which can take several weeks.

  • Recording:

    • Place the MEA plate in the recording system.

    • Record baseline spontaneous activity.

    • Apply the test compound and record the changes in network activity over time.

  • Data Analysis:

    • Use the MEA software to analyze various parameters of network activity, including mean firing rate, burst frequency, burst duration, and network synchrony.

Section 5: Advanced In-Vitro Models: The Next Frontier

While traditional 2D cultures have been instrumental, the field is moving towards more complex models that better recapitulate the in-vivo environment.

Co-culture Systems

Combining different CNS cell types, such as neurons, astrocytes, and microglia, in a co-culture system can provide a more physiologically relevant model for studying cell-cell interactions and neuroinflammation. For example, co-culturing oligodendrocytes and neurons can be used to assess drugs for axon regeneration.

3D and Organ-on-a-Chip Models

Three-dimensional (3D) culture systems, including neurospheres and brain organoids, offer improved cellular organization and connectivity compared to 2D monolayers.[17] Organ-on-a-chip technology takes this a step further by incorporating microfluidics to mimic the dynamic environment of the brain, including blood flow and shear stress. These models hold great promise for improving the predictive validity of preclinical CNS drug testing.

Visualizations and Data Presentation

Experimental Workflow for In-Vitro CNS Drug Candidate Evaluation

G cluster_0 Cellular Model Selection cluster_1 Primary Screening cluster_2 Secondary Assays cluster_3 Lead Optimization Primary Primary Neuronal Cultures HTS High-Throughput Screening (e.g., Viability) Primary->HTS iPSC iPSC-Derived Neurons iPSC->HTS HCS High-Content Screening (e.g., Neurite Outgrowth) HTS->HCS BBB Blood-Brain Barrier Permeability HCS->BBB Electrophys Electrophysiology (Patch-Clamp, MEA) HCS->Electrophys Toxicity Neurotoxicity Assays HCS->Toxicity Advanced Advanced Models (Co-culture, 3D, Organ-on-a-chip) BBB->Advanced Electrophys->Advanced Toxicity->Advanced

Caption: A generalized workflow for the in-vitro evaluation of novel CNS drug candidates.

Key Parameters for In-Vitro Assay Validation
Assay TypeKey Validation ParameterTypical Acceptance CriteriaRationale
Primary Neuronal Culture Neuronal Purity>90% βIII-tubulin positive cellsEnsures that observed effects are primarily due to neuronal responses.
iPSC-Derived Neurons Expression of Mature Neuronal MarkersPresence of MAP2, Synapsin, PSD-95Confirms successful differentiation into mature, synaptically competent neurons.
BBB Transwell Assay TEER Value>150 Ω·cm² (cell line dependent)Indicates the formation of a tight endothelial barrier.
High-Content Screening Z'-factor>0.5A statistical measure of assay quality, indicating a good separation between positive and negative controls.
Patch-Clamp Electrophysiology Seal Resistance>1 GΩA high-resistance seal is critical for low-noise recordings.
Multi-Electrode Array Mean Firing RateStable baseline activityA stable baseline is necessary to reliably detect drug-induced changes in network activity.

Conclusion

The in-vitro experimental design for novel CNS drug candidates requires a multi-faceted and rational approach. By carefully selecting the appropriate cellular models, employing a tiered screening strategy, and validating each assay with rigorous controls, researchers can generate high-quality, translatable data. The protocols and insights provided in this guide are intended to serve as a robust foundation for these critical early-stage investigations, ultimately accelerating the development of new and effective therapies for neurological disorders.

References

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  • Protocol for the Differentiation of Human Induced Pluripotent Stem Cells into Mixed Cultures of Neurons and Glia for Neurotoxicity Testing. (2019). STAR Protocols. [Link]

  • Whole cell patch clamp protocol. (n.d.). Axol Bioscience. [Link]

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Application Notes and Protocols for Evaluating the Analgesic Properties of Piperazine Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Piperazine Derivatives in Analgesia

The piperazine scaffold, a six-membered ring containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry due to its versatile structure and presence in numerous well-known drugs.[1] Piperazine derivatives have garnered significant attention for their diverse pharmacological activities, including notable analgesic and anti-inflammatory potential.[2][3] The pressing need for novel analgesics with improved efficacy and reduced side effects compared to current standards of care, such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs), has propelled research into this chemical class.[4][5][6]

These derivatives exert their effects through various mechanisms, including interaction with neurotransmitter receptors, modulation of ion channels, and inhibition of inflammatory pathways.[1][7] Notably, piperazine-containing compounds have been developed as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain perception.[8][9][10][11] Others have been shown to interact with opioid receptors, highlighting their potential as centrally acting analgesics.[12][13][14][15] Given this mechanistic diversity, a comprehensive preclinical evaluation using a battery of in vivo animal models is crucial to characterize the analgesic profile of novel piperazine derivatives.

This guide provides detailed protocols for established animal models used to assess both centrally and peripherally mediated analgesia, tailored for the investigation of piperazine derivatives.

PART 1: Strategic Selection of Animal Models

The choice of animal model is paramount and should be guided by the hypothesized mechanism of action of the piperazine derivative under investigation. A multi-modal approach, employing tests that evaluate different pain modalities (thermal, chemical, inflammatory), is recommended for a thorough characterization.

Models for Centrally-Mediated Analgesia

These models are particularly sensitive to compounds that act on the central nervous system (CNS), such as opioid receptor modulators.[16]

  • Hot Plate Test: This is a classic method for assessing the response to a thermal stimulus.[16][17] An increased latency to respond (e.g., paw licking, jumping) after drug administration indicates a central analgesic effect.[18] This test is effective for evaluating compounds that modulate supraspinal pathways.[17]

  • Tail-Flick Test: This test also measures the response to a thermal stimulus, specifically a radiant heat source applied to the tail.[19][20] The latency to flick the tail away from the heat is the primary endpoint. It is a spinal reflex and is useful for detecting analgesics that act at the spinal level.[19]

Models for Peripherally-Mediated and Inflammatory Pain

These assays are designed to evaluate compounds that may act on peripheral nociceptors or have anti-inflammatory properties.

  • Acetic Acid-Induced Writhing Test: This is a highly sensitive model for visceral pain and is particularly useful for screening peripherally acting analgesics.[21][22] Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[21][22] A reduction in the number of writhes indicates analgesic activity.[22][23] This pain response is mediated by the release of inflammatory mediators like prostaglandins.[23]

  • Formalin Test: This model is unique in that it produces a biphasic pain response, allowing for the differentiation between nociceptive and inflammatory pain mechanisms.[24][25][26] An initial, short-lasting "early phase" is due to the direct activation of nociceptors, while the "late phase" is associated with an inflammatory response and central sensitization.[24][25][27] This makes the formalin test a valuable tool for assessing compounds with multifaceted mechanisms of action.[25][28]

PART 2: Experimental Protocols

The following protocols are provided as a guide and should be adapted based on institutional guidelines and the specific characteristics of the piperazine derivative being tested.

Hot Plate Test Protocol

Principle: This test evaluates the thermal pain threshold by measuring the time it takes for an animal to react to a heated surface. An increase in reaction time after drug administration suggests an analgesic effect.[18]

Materials:

  • Hot Plate Analgesia Meter

  • Transparent observation cylinder

  • Stopwatch

  • Test compound (piperazine derivative)

  • Vehicle control (e.g., saline, 0.5% carboxymethylcellulose)

  • Positive control (e.g., Morphine)

  • Mice or rats

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[17][29]

  • Apparatus Setup: Set the hot plate temperature to a constant 55 ± 0.5°C.[18][29]

  • Baseline Measurement: Gently place each animal on the hot plate and start the stopwatch. Record the latency to the first sign of nociception (e.g., paw licking, jumping).[29][30] To prevent tissue damage, a cut-off time of 30-60 seconds must be established. If no response occurs within this time, remove the animal and record the maximum latency.[17][18][29]

  • Drug Administration: Administer the piperazine derivative, vehicle, or positive control via the appropriate route (e.g., intraperitoneal, oral).

  • Post-Treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), repeat the hot plate test as described in step 3.

Data Analysis: Calculate the mean reaction latency for each group at each time point. The analgesic effect can be expressed as the percentage of the Maximum Possible Effect (%MPE) using the following formula:

%MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Tail-Flick Test Protocol

Principle: This test measures the latency of a spinal reflex to a thermal stimulus applied to the tail. It is particularly useful for assessing centrally acting analgesics that modulate spinal pathways.

Materials:

  • Tail-Flick Analgesia Meter with a radiant heat source

  • Animal restrainers

  • Test compound

  • Vehicle control

  • Positive control (e.g., Morphine)

  • Mice or rats

Procedure:

  • Acclimatization: Acclimate the animals to the testing environment and the restrainers to minimize stress.[20][31]

  • Apparatus Setup: Turn on the tail-flick apparatus and set the intensity of the heat source to produce a baseline latency of 2-4 seconds in untreated animals. Set a cut-off time (typically 10-18 seconds) to prevent tissue damage.[19]

  • Baseline Measurement: Gently place the animal in the restrainer with its tail positioned in the groove of the apparatus.[19] Apply the radiant heat and record the time it takes for the animal to flick its tail.

  • Drug Administration: Administer the test compound, vehicle, or positive control.

  • Post-Treatment Measurement: At various time points after administration, repeat the tail-flick measurement.

Data Analysis: Calculate the mean tail-flick latency for each group. Analyze the data for statistically significant increases in latency compared to the vehicle control group.

Acetic Acid-Induced Writhing Test Protocol

Principle: This is a chemical-induced visceral pain model. The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to a characteristic writhing behavior. A reduction in the number of writhes is indicative of peripheral analgesic activity.[21][22]

Materials:

  • 0.6% Acetic acid solution in saline[22][23]

  • Test compound

  • Vehicle control

  • Positive control (e.g., Diclofenac sodium, Indomethacin)[22][23]

  • Mice

  • Observation chambers[23]

  • Stopwatch

Procedure:

  • Animal Grouping and Fasting: Randomly divide mice into groups and fast them for approximately 12 hours before the experiment, with free access to water.[23]

  • Drug Administration: Administer the piperazine derivative, vehicle, or positive control, typically 30-60 minutes before the acetic acid injection.[22][23]

  • Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally into each mouse.[23]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a latency period of about 5 minutes, count the number of writhes for a period of 10-20 minutes.[22] A writhe is characterized by a contraction of the abdominal muscles followed by stretching of the hind limbs.[22]

Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the formula:

% Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100

Formalin Test Protocol

Principle: This model assesses both acute and persistent pain. Subcutaneous injection of formalin into the paw elicits a biphasic licking and biting response. The early phase represents direct nociceptor activation, while the late phase involves inflammatory processes and central sensitization.[24][25][27]

Materials:

  • 1-5% Formalin solution in saline

  • Test compound

  • Vehicle control

  • Positive control (e.g., Morphine)

  • Mice or rats

  • Observation chambers with mirrors for clear viewing

  • Video recording equipment (optional but recommended)[25]

  • Stopwatch

Procedure:

  • Acclimatization: Allow animals to acclimate to the observation chambers for at least 30 minutes before the test.

  • Drug Administration: Administer the piperazine derivative, vehicle, or positive control at a predetermined time before the formalin injection.

  • Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately place the animal back into the observation chamber and record the cumulative time spent licking or biting the injected paw. Observations are typically divided into two phases:

    • Early Phase (Phase 1): 0-5 minutes post-injection.[24]

    • Late Phase (Phase 2): 15-30 or 20-40 minutes post-injection.[24]

Data Analysis: Calculate the total time spent licking/biting for each phase for each animal. Compare the mean times between the treated groups and the vehicle control group for both phases. A reduction in the response time in the early phase suggests a direct analgesic effect on nociceptors, while a reduction in the late phase indicates anti-inflammatory or anti-hyperalgesic activity.

PART 3: Data Presentation and Visualization

For clarity and comparative analysis, quantitative data should be summarized in tables.

Table 1: Hypothetical Analgesic Effects of a Piperazine Derivative in Different Animal Models

Animal ModelTest Compound Dose (mg/kg)Mean Response ± SEM% Inhibition / % MPE
Hot Plate Test Vehicle8.2 ± 0.9 s-
Compound X (10)15.6 ± 1.2 s48.7% MPE
Compound X (30)24.1 ± 1.8 s 73.2% MPE
Morphine (10)28.5 ± 1.5 s93.1% MPE
Writhing Test Vehicle45.3 ± 3.1 writhes-
Compound X (10)22.1 ± 2.5 writhes 51.2%
Compound X (30)10.7 ± 1.9 writhes76.4%
Diclofenac (10)8.9 ± 1.5 writhes 80.4%
Formalin Test (Phase 2) Vehicle98.4 ± 7.2 s-
Compound X (10)55.2 ± 6.1 s43.9%
Compound X (30)28.7 ± 4.9 s 70.8%
Morphine (10)15.3 ± 3.4 s84.5%
p<0.05, **p<0.01 compared to vehicle control. SEM: Standard Error of the Mean.

Diagrams of Experimental Workflows

experimental_workflow_thermal cluster_pre_test Pre-Test Phase cluster_treatment Treatment Phase cluster_post_test Post-Test Phase cluster_analysis Data Analysis acclimatization Animal Acclimatization baseline Baseline Latency Measurement acclimatization->baseline drug_admin Drug Administration (Vehicle, Test Compound, Positive Control) baseline->drug_admin post_treatment Post-Treatment Latency Measurement at Time Points (t1, t2, t3) drug_admin->post_treatment data_analysis Calculate Mean Latency & % MPE post_treatment->data_analysis

Caption: Workflow for Thermal Analgesia Models (Hot Plate & Tail-Flick).

experimental_workflow_chemical cluster_pre_treatment Pre-Treatment Phase cluster_induction Induction & Observation cluster_analysis Data Analysis grouping Animal Grouping & Fasting drug_admin Drug Administration (Vehicle, Test Compound, Positive Control) grouping->drug_admin chemical_injection Chemical Irritant Injection (Acetic Acid or Formalin) drug_admin->chemical_injection observation Behavioral Observation (Writhing or Licking/Biting) chemical_injection->observation data_analysis Quantify Behavior & Calculate % Inhibition observation->data_analysis

Caption: Workflow for Chemical Nociception Models (Writhing & Formalin).

Potential Signaling Pathways for Piperazine Derivatives

signaling_pathways cluster_piperazine Piperazine Derivative cluster_targets Potential Molecular Targets cluster_outcomes Cellular & Physiological Outcomes piperazine Piperazine Derivative opioid_receptor Opioid Receptors (μ, δ, κ) piperazine->opioid_receptor Agonism/ Antagonism trpv1 TRPV1 Channel piperazine->trpv1 Antagonism monoamine_transporters Monoamine Transporters (SERT, NET, DAT) piperazine->monoamine_transporters Inhibition neuronal_inhibition Decreased Neuronal Excitability opioid_receptor->neuronal_inhibition reduced_nociception Reduced Nociceptive Signaling trpv1->reduced_nociception neurotransmitter_modulation Modulation of Neurotransmitter Levels monoamine_transporters->neurotransmitter_modulation analgesia Analgesia neuronal_inhibition->analgesia neurotransmitter_modulation->analgesia reduced_nociception->analgesia

Caption: Potential Mechanisms of Analgesic Action for Piperazine Derivatives.

Conclusion

The systematic application of these well-validated animal models provides a robust framework for elucidating the analgesic properties of novel piperazine derivatives. By carefully selecting models that probe different pain pathways and meticulously executing the described protocols, researchers can effectively characterize the therapeutic potential of these compounds, paving the way for the development of next-generation analgesics.

References

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Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues that may be encountered during experimental work with this compound. The information herein is based on established principles of medicinal chemistry and formulation science, tailored to the structural characteristics of this specific molecule.

Introduction to the Molecule

1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine is a complex organic molecule featuring a piperazine ring, a secondary amine, and a bulky, nonpolar cyclohexylethyl group. The presence of the basic nitrogen atoms in the piperazine and aminoethyl moieties suggests that the compound's solubility will be highly dependent on pH. Conversely, the hydrophobic cyclohexylethyl group is likely to confer poor aqueous solubility at neutral pH. This guide provides a systematic approach to addressing these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my stock solution of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine cloudy or precipitating at neutral pH in aqueous buffers (e.g., PBS pH 7.4)?

A1: The observed precipitation is likely due to the low intrinsic aqueous solubility of the free base form of the molecule. The bulky and hydrophobic cyclohexylethyl group significantly reduces the molecule's affinity for water. At neutral pH, the basic nitrogen atoms are not fully protonated, leading to a less soluble form.

Q2: What is the most straightforward initial approach to solubilizing this compound?

A2: The most effective initial strategy is pH adjustment. As a basic compound, 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine will become more soluble in acidic conditions due to the protonation of its nitrogen atoms, forming a more water-soluble salt.

Q3: Are there any recommended organic solvents for this compound?

A3: While direct data is limited, based on the structure and general properties of similar compounds, polar organic solvents are a good starting point. Piperazine and its simpler derivatives show good solubility in ethanol and methanol.[1][2] For 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine, solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are also likely to be effective for creating concentrated stock solutions.

Q4: Can I use surfactants to improve the solubility?

A4: Yes, surfactants can be an effective method for increasing the aqueous solubility of poorly soluble compounds.[3][4] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used in preclinical formulations to form micelles that can encapsulate the hydrophobic drug molecule, thereby increasing its apparent solubility in aqueous media.[4]

Troubleshooting Guides

Guide 1: Systematic Approach to Aqueous Solubilization using pH Adjustment

This guide provides a step-by-step protocol for determining the optimal pH for solubilizing 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine in an aqueous buffer.

Protocol:

  • Initial Assessment: Begin by attempting to dissolve a small, known amount of the compound in your desired aqueous buffer (e.g., 1 mg in 1 mL of PBS pH 7.4). Observe for complete dissolution or the formation of a suspension/precipitate.

  • Acidification: If the compound is not fully dissolved, begin adding a dilute acidic solution (e.g., 0.1 M HCl) dropwise while stirring or vortexing.

  • pH Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter.

  • Observation: Continue adding the acid until the compound is fully dissolved. Record the pH at which complete dissolution occurs.

  • Buffering: It is recommended to use a buffer system that can maintain the determined acidic pH to ensure the compound remains in solution over time. Common biological buffers and their effective pH ranges should be considered.

  • Final Concentration Adjustment: Once the compound is dissolved, you can adjust the final volume with the acidic buffer to achieve the desired concentration.

Causality: By lowering the pH, the basic nitrogen atoms of the piperazine and aminoethyl groups become protonated, forming a positively charged species. This ionic form has significantly greater electrostatic interaction with polar water molecules, leading to a substantial increase in aqueous solubility.[1]

Visual Workflow for pH Adjustment:

start Start: Insoluble Compound in Neutral Buffer add_acid Add Dilute Acid (e.g., 0.1 M HCl) Dropwise start->add_acid monitor_ph Monitor pH Continuously add_acid->monitor_ph check_sol Is Compound Fully Dissolved? monitor_ph->check_sol check_sol->add_acid No end_sol End: Solubilized Compound in Acidic Buffer check_sol->end_sol Yes

Caption: Workflow for pH-mediated solubilization.

Guide 2: Utilizing Co-solvents for Stock Solutions and Formulations

For applications requiring higher concentrations, or when pH modification is not desirable, the use of co-solvents is a standard approach.[5][6]

Protocol:

  • Solvent Screening: Test the solubility of the compound in a range of water-miscible organic solvents. Common choices include DMSO, DMF, ethanol, and propylene glycol.

  • Stock Solution Preparation: Prepare a high-concentration stock solution in the chosen organic solvent (e.g., 10-50 mg/mL in DMSO). Ensure the compound is fully dissolved.

  • Aqueous Dilution: For your final working solution, dilute the organic stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation.

  • Co-solvent Concentration Limit: Aim to keep the final concentration of the organic co-solvent in your aqueous medium as low as possible (typically <1-5% v/v, depending on the application and tolerance of the experimental system).

  • Observation: After dilution, observe the solution for any signs of precipitation. If precipitation occurs, you may need to either lower the final concentration of the compound or slightly increase the percentage of the co-solvent.

Causality: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for the dissolution of nonpolar solutes.[6] The organic solvent disrupts the hydrogen bonding network of water, creating a microenvironment that can better accommodate the hydrophobic cyclohexylethyl group of the molecule.

Data Summary: Recommended Starting Solvents

SolventTypeRationale
Water (acidified)AqueousForms a soluble salt.[7]
EthanolPolar ProticGood for less polar compounds, often used in formulations.[1]
MethanolPolar ProticSimilar to ethanol, good for initial solubility tests.[2]
DMSOPolar AproticExcellent for creating high-concentration stock solutions.
DMFPolar AproticAn alternative to DMSO for stock solutions.
Guide 3: Advanced Solubilization Strategies

For more challenging applications, such as in vivo studies, more advanced formulation strategies may be necessary.

  • Salt Formation: While pH adjustment in solution creates a salt in situ, preparing a stable, solid salt form of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine (e.g., hydrochloride or citrate salt) can improve its handling and dissolution characteristics in aqueous media.[7][8]

  • Use of Excipients:

    • Surfactants: As mentioned in the FAQs, surfactants like Tween® 80 or Cremophor® EL can be used to create micellar formulations that enhance solubility for in vivo administration.[4]

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding the nonpolar parts of the drug from the aqueous environment and increasing its solubility.[9]

Decision Tree for Solubility Enhancement Strategy:

start Start: Solubility Issue Encountered ph_adjust Is pH Adjustment Permissible? start->ph_adjust use_ph Use Acidic Buffer (Guide 1) ph_adjust->use_ph Yes cosolvent Need High Concentration Stock? ph_adjust->cosolvent No end Optimized Formulation use_ph->end use_cosolvent Use Co-solvent (Guide 2) cosolvent->use_cosolvent Yes advanced In Vivo or Complex Formulation? cosolvent->advanced No use_cosolvent->end use_advanced Consider Surfactants or Cyclodextrins (Guide 3) advanced->use_advanced Yes advanced->end No use_advanced->end

Caption: Decision-making for solubility enhancement.

References

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  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • World Pharma Today.
  • WuXi AppTec.

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Validation & Comparative

Precision Engineering of D3-Preferring Agonists: A Guide to Cyclohexylethylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Shift

In the landscape of neuropsychiatric drug development, the cyclohexylethylpiperazine scaffold represents a paradigm shift from "blunt" D2 blockade to precision D3/D2 modulation. Unlike earlier phenylpiperazine derivatives (e.g., aripiprazole) that utilize a flexible or lipophilic alkyl linker, the incorporation of a trans-1,4-cyclohexylethyl spacer introduces critical conformational constraints. This structural rigidity is the primary driver for D3 receptor selectivity , a pharmacological profile associated with improved efficacy in treating negative symptoms of schizophrenia and bipolar depression.

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, using Cariprazine as the archetypal case study, and compares it against standard D2-preferring alternatives.

Structural Anatomy & SAR Deep Dive

The success of the cyclohexylethylpiperazine class hinges on three distinct pharmacophoric regions. Modifications in these zones dictate the delicate balance between D2 and D3 affinity.

Zone A: The Piperazine "Head" (Orthosteric Binding)

The basic nitrogen of the piperazine ring forms a critical salt bridge with Asp110 (D3) or Asp114 (D2) in transmembrane helix 3 (TM3).

  • Substitution: A 2,3-dichlorophenyl substitution (as seen in Cariprazine) is optimal.

  • Causality: The electron-withdrawing chlorine atoms reduce the pKa of the phenyl ring, modulating the hydrophobic interaction within the orthosteric pocket. Removing these chlorines (e.g., unsubstituted phenylpiperazine) significantly drops affinity for both D2 and D3.

Zone B: The "Spacer" (Selectivity Filter)

This is the defining feature of the class.

  • Structure: A cyclohexyl ring connected via an ethyl linker to the piperazine.

  • Stereochemistry (Critical): The trans isomer is significantly more potent and selective than the cis isomer.

    • Mechanism:[1] The trans-orientation forces the molecule into an extended linear conformation, allowing it to span the distance between the orthosteric binding site (TM3) and the secondary binding pocket (near the extracellular loops) without incurring steric penalties.

  • Comparison: Replacing the cyclohexyl ring with a flexible n-butyl chain (common in older buspirone analogs) retains binding but abolishes D3 selectivity, resulting in promiscuous binding to 5-HT receptors.

Zone C: The "Tail" (Secondary Binding Pocket)
  • Function: This region interacts with the extracellular loops (ECL2).[2]

  • Optimization: A urea or amide moiety (e.g., N,N-dimethylurea) provides hydrogen bond acceptors that anchor the molecule in the secondary pocket, stabilizing the receptor in a specific active-state conformation (partial agonism).

Comparative Analysis: Cariprazine vs. Aripiprazole[3][4][5][6][7][8]

The following table contrasts the cyclohexylethylpiperazine scaffold (Cariprazine) with the phenybutylpiperazine scaffold (Aripiprazole).

Table 1: Pharmacological & Kinetic Profile Comparison

FeatureCariprazine (Cyclohexylethyl)Aripiprazole (Phenylbutyl)Impact on Therapy
Primary Target D3 (Ki ~0.085 nM)D2 (Ki ~0.34 nM)D3 preference targets negative symptoms/cognition.
Selectivity (D3 vs D2) ~6-10x Selectivity Non-selective / D2 preferringReduced risk of D2-mediated EPS (extrapyramidal symptoms).
Intrinsic Activity Partial Agonist (Lower efficacy at D2)Partial Agonist (Higher efficacy at D2)Cariprazine acts more like an antagonist in high-dopamine states.[3]
Dissociation Kinetics Biphasic (Slow & Fast components)Monophasic (Slow)Biphasic kinetics may allow "re-binding" or dynamic modulation.
Metabolic Active Moiety Didesmethyl-cariprazine (Long T1/2)Dehydro-aripiprazoleCariprazine metabolites extend therapeutic window significantly.

Data Sources: Binding affinities derived from Gyertyán et al. (2011) and comparative FDA pharmacology reviews.

Visualizing the Mechanism

Diagram 1: The D3 Signaling Pathway & Ligand Intervention

This diagram illustrates how cyclohexylethylpiperazines (Ligand) modulate the Gi/o pathway, leading to the inhibition of Adenylyl Cyclase (AC) and modulation of downstream ERK pathways.

D3_Signaling Ligand Cyclohexylethylpiperazine (Cariprazine) D3R Dopamine D3 Receptor (GPCR) Ligand->D3R High Affinity Binding (Trans-conformation) Gi G-protein (Gi/o) D3R->Gi Partial Activation AC Adenylyl Cyclase Gi->AC Inhibition ERK ERK1/2 Phosphorylation Gi->ERK Modulation cAMP cAMP Levels AC->cAMP Reduction Effect Pro-cognitive Effects Negative Symptom Relief cAMP->Effect Downstream Signaling ERK->Effect

Caption: D3 receptor activation pathway showing Gi-mediated inhibition of cAMP and ERK modulation, key to the therapeutic effects of the scaffold.

Experimental Protocols

To validate the SAR of a new cyclohexylethylpiperazine derivative, the following protocols are industry standard.

Protocol A: Chemical Synthesis (Reductive Amination Strategy)

Goal: Efficient construction of the cyclohexyl-piperazine linkage.

  • Reagents: trans-4-amino-cyclohexyl-acetamide (Amine), (2,3-dichlorophenyl)piperazin-1-yl-acetaldehyde (Aldehyde), Sodium Triacetoxyborohydride (STAB).

  • Solvent: 1,2-Dichloroethane (DCE).

  • Procedure:

    • Step 1: Dissolve the aldehyde (1.0 eq) and amine (1.0 eq) in DCE under nitrogen atmosphere.

    • Step 2: Add catalytic acetic acid (1-2 drops) to promote imine formation. Stir at Room Temperature (RT) for 1 hour.

    • Step 3: Cool to 0°C and add STAB (1.5 eq) portion-wise.

    • Step 4: Warm to RT and stir overnight (12-16h).

    • Step 5: Quench with saturated NaHCO3. Extract with DCM.

    • Step 6: Purify via flash chromatography (MeOH/DCM gradient).

    • Validation: Confirm trans-stereochemistry via 1H-NMR (coupling constants of cyclohexyl protons).

Protocol B: [35S]GTPγS Functional Binding Assay

Goal: Determine Intrinsic Activity (Partial Agonism).

  • Preparation: Use CHO cells stably expressing human D3 receptors. Prepare membranes by homogenization and centrifugation.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP, pH 7.4.

  • Incubation:

    • Mix membrane (5-10 µg protein) with test compound (10^-10 to 10^-5 M).

    • Add [35S]GTPγS (0.1 nM).

    • Incubate at 30°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    • % Efficacy = ((E_max_compound - Basal) / (E_max_dopamine - Basal)) * 100

    • Self-Validation: A full agonist (Dopamine) must reach 100%. An antagonist (Haloperidol) should show ~0%. Cariprazine typically shows ~25-40% efficacy (Partial Agonist).

SAR Decision Logic

The following decision tree guides the optimization of the scaffold based on experimental feedback.

SAR_Logic Start Base Scaffold: Cyclohexylethylpiperazine CheckAffinity Check Binding Affinity (Ki) Start->CheckAffinity LowAffinity Modify Piperazine Head (Add e- withdrawing groups) CheckAffinity->LowAffinity Ki > 10 nM HighAffinity HighAffinity CheckAffinity->HighAffinity Ki < 1 nM CheckSelectivity Check D3/D2 Selectivity LowSelectivity LowSelectivity CheckSelectivity->LowSelectivity Ratio < 5x HighSelectivity HighSelectivity CheckSelectivity->HighSelectivity Ratio > 10x LowAffinity->Start Re-synthesize HighAffinity->CheckSelectivity ModifyLinker ModifyLinker LowSelectivity->ModifyLinker Ensure TRANS-cyclohexyl Check Linker Length OptimizeMetabolism OptimizeMetabolism HighSelectivity->OptimizeMetabolism Optimize Tail (Urea/Amide) for T1/2 & Brain Pen. ModifyLinker->Start

Caption: Iterative SAR optimization workflow focusing on affinity first, then selectivity via linker stereochemistry.

References

  • Gyertyán, I., et al. (2011). "Cariprazine (RGH-188), a Potent D3/D2 Dopamine Receptor Partial Agonist, Binds to Dopamine D3 Receptors with Very High Affinity and Selectivity." Journal of Pharmacology and Experimental Therapeutics.

  • Kiss, B., et al. (2010). "Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile." Journal of Pharmacology and Experimental Therapeutics.

  • FDA Center for Drug Evaluation and Research. (2015). "VRAYLAR (cariprazine) Clinical Pharmacology and Biopharmaceutics Review."

Sources

Cross-Validation of Analytical Methods for Piperazine Derivative Quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: HILIC-MS/MS vs. Derivatized HPLC-UV

Executive Summary

Quantifying piperazine and its derivatives (e.g., N-methylpiperazine, 1-(2-chloroethyl)piperazine) presents a distinct analytical paradox: these molecules are essential pharmacophores in drugs like antipsychotics and antihistamines, yet they are analytically elusive. Their high polarity leads to poor retention on standard C18 columns, and their lack of a strong chromophore renders them invisible to standard UV detection.

This guide provides a rigorous cross-validation framework comparing the two most viable solutions: Derivatized HPLC-UV (the cost-effective workhorse) and HILIC-MS/MS (the sensitivity gold standard).

The Analytical Challenge: Polarity & Detection

Piperazine derivatives are small, aliphatic, and highly polar. In a standard Reverse Phase (RP) workflow, they elute in the void volume (


), co-eluting with matrix salts and preventing accurate quantification. Furthermore, without a conjugated 

-system, they do not absorb UV light above 220 nm, where solvent cutoffs interfere.

The Two Solutions:

  • Modify the Molecule: Chemical derivatization to add a chromophore and reduce polarity (HPLC-UV).

  • Modify the Method: Use Hydrophilic Interaction Liquid Chromatography (HILIC) to retain polar species and Mass Spectrometry (MS) for direct detection.

Method A: Derivatized HPLC-UV (The Robust Workhorse)

Best for: QA/QC environments, high-concentration API purity testing, labs without MS.

This protocol utilizes NBD-Cl (4-chloro-7-nitrobenzofuran) , which reacts with secondary amines to form a stable, fluorescent/UV-active derivative detectable at 340 nm.

Experimental Protocol
  • Reagents: NBD-Cl (0.5 mg/mL in methanol), Borate buffer (pH 9.0).

  • Derivatization Workflow:

    • Aliquot 100 µL of sample solution (aqueous or methanolic).

    • Add 200 µL of Borate buffer (pH 9.0) to alkalize the amine.

    • Add 500 µL of NBD-Cl reagent.

    • Incubate at 60°C for 30 minutes (Critical: ensures reaction completeness).

    • Quench with 100 µL of 0.1 M HCl to stop the reaction and stabilize the product.

    • Inject into HPLC.

Chromatographic Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: Isocratic 40% B or Gradient 10-60% B over 15 min.

  • Detection: UV at 340 nm (or Fluorescence Ex 470 nm / Em 530 nm for higher sensitivity).

Method B: HILIC-MS/MS (The Sensitivity Gold Standard)

Best for: Trace impurity analysis (genotoxic impurities), biological matrices (plasma/urine), pharmacokinetic studies.

HILIC uses a polar stationary phase with a high-organic mobile phase.[1] Water acts as the "strong" solvent.[1][2] This mechanism retains piperazine well away from the void volume.

Experimental Protocol
  • Sample Prep: Protein precipitation (for bio-fluids) or simple dilution in Acetonitrile (90%). Crucial: Sample diluent must match initial mobile phase (high organic) to prevent peak distortion.

Chromatographic Conditions
  • Column: HILIC Silica or Amide (e.g., Waters BEH Amide), 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.[1][2][3][4]

  • Gradient: 90% B held for 1 min, ramp to 50% B over 5 min.

  • MS/MS Parameters (ESI+):

    • Precursor Ion: m/z 87.1 (Piperazine M+H)

      
      
      
    • Product Ion (Quant): m/z 44.1 (Ring fragmentation)

    • Collision Energy: ~20-25 eV.

Cross-Validation Framework

To validly replace Method A with Method B (or vice versa), or to demonstrate equivalence, you must perform a cross-validation study.[5] Do not rely on simple correlation coefficients (


), which can hide bias.
Step 1: Comparative Performance Metrics

The following data represents typical performance benchmarks for piperazine quantification.

ParameterMethod A: Derivatized HPLC-UVMethod B: HILIC-MS/MS
Linearity Range 1 – 100 µg/mL (ppm)1 – 1000 ng/mL (ppb)
LOD (Limit of Detection) ~0.1 µg/mL~0.5 ng/mL
Specificity High (Chromatographic resolution required)Very High (Mass selective)
Precision (%RSD) < 2.0%< 5.0%
Matrix Effects Low (Derivatization masks matrix)High (Ion suppression likely)
Throughput Low (30 min prep + 20 min run)High (Simple prep + 5 min run)
Step 2: Statistical Validation (Bland-Altman)
  • Sample Set: Analyze

    
     incurred samples (real world samples containing the analyte) using both methods.
    
  • Plot:

    • X-axis: Average of Method A and Method B

      
      .
      
    • Y-axis: Difference between methods

      
      .[1]
      
  • Acceptance Criteria: 95% of differences should fall within

    
     of the mean difference. If the mean difference is not zero, a systematic bias  exists (e.g., Method A consistently reads higher due to matrix interference).
    
Visualization of Workflows
Figure 1: Method Selection Decision Tree

Piperazine_Method_Selection Start Start: Piperazine Quantification Sensitivity Required Sensitivity? Start->Sensitivity Trace Trace / Genotoxic (< 1 ppm) Sensitivity->Trace High HighConc Assay / Purity (> 10 ppm) Sensitivity->HighConc Moderate MethodB Method B: HILIC-MS/MS (Direct Detection) Trace->MethodB Matrix Sample Matrix? HighConc->Matrix Bio Plasma / Urine Matrix->Bio API Bulk Drug / Synthesis Matrix->API Bio->MethodB MethodA Method A: Derivatized HPLC-UV (NBD-Cl Reagent) API->MethodA

Caption: Decision matrix for selecting the appropriate analytical technique based on sensitivity needs and sample matrix.

Figure 2: Cross-Validation Logic

Cross_Validation_Logic Samples Incurred Samples (n=30) RunA Run Method A (HPLC-UV) Samples->RunA RunB Run Method B (LC-MS/MS) Samples->RunB Data Data Comparison RunA->Data RunB->Data BlandAltman Bland-Altman Plot (Bias Analysis) Data->BlandAltman Pass Validated: Methods Equivalent BlandAltman->Pass Diff < ±20% Fail Bias Detected: Apply Correction Factor BlandAltman->Fail Diff > ±20%

Caption: Logical workflow for cross-validating two analytical methods using incurred sample reanalysis (ISR).

Expert Insights & Troubleshooting
  • The "Ghost" Peak in Method A: Excess NBD-Cl hydrolyzes to NBD-OH, which fluoresces. Ensure your gradient separates the derivative from the reagent hydrolysis peak (usually elutes earlier).

  • HILIC Equilibration: HILIC columns require longer equilibration times than C18. Allow at least 20 column volumes of the initial mobile phase before the first injection to ensure stable retention times.

  • Ion Suppression in Method B: Piperazine elutes early even in HILIC. If analyzing urine, divert the first 1 minute of flow to waste to avoid fouling the MS source with salts.

References
  • BenchChem. (2025).[3][6][7] A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. BenchChem.[3][6][7] Link

  • Navaneeswari, R., & Reddy, K. S. (2012).[8] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[3][6][9][10][11] Journal of Chemical and Pharmaceutical Research. Link

  • European Bioanalysis Forum. (2017). Cross and Partial Validation: Recommendations for Best Practices. EBF Guidelines.[12] Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Notes. Link

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[12] FDA.gov. Link

Sources

A Researcher's Guide to Receptor Selectivity Profiling: The Case of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" has evolved into a nuanced understanding of polypharmacology. However, the initial characterization of a new chemical entity (NCE) remains anchored in determining its primary mechanism of action and its potential for off-target interactions. A compound's selectivity profile is a critical determinant of its therapeutic window, predicting both its efficacy and its potential for adverse effects. This guide provides a comprehensive framework for assessing the receptor selectivity of a novel piperazine derivative, 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine, offering a blend of theoretical rationale and actionable experimental protocols for researchers in pharmacology and drug development.

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of receptors.[1][2] The inclusion of a cyclohexylethylaminoethyl side chain suggests potential interactions with aminergic G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors, or other targets that recognize bulky, lipophilic moieties.[1][3] However, without empirical data, this remains speculation. The following guide outlines a systematic, multi-tiered approach to deconstruct the pharmacological profile of this NCE, transforming it from a mere structure on a page to a well-characterized pharmacological tool.

The Selectivity Assessment Cascade: A Multi-Pronged Strategy

A robust assessment of receptor selectivity is not a single experiment but a carefully designed cascade of assays. The goal is to efficiently triage compounds, first by identifying a broad range of potential interactions and then by deeply characterizing the most significant of these "hits." This tiered approach conserves resources by focusing intensive, lower-throughput functional assays only on the most relevant targets identified in initial broad screens.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Functional Characterization cluster_2 Tier 3: In-Depth Profiling & Safety Assessment A Primary Radioligand Binding Assay Panel (e.g., 44+ targets) B Concentration-Response Binding Assays (Ki determination) for Primary 'Hits' A->B Identify initial hits (e.g., >50% inhibition) C Functional Assays (e.g., cAMP, Ca2+ flux, GTPγS) Agonist vs. Antagonist Mode B->C Confirm affinity and quantify potency D Secondary Functional Assays (e.g., β-arrestin recruitment, kinase activity) C->D Elucidate mechanism (biased agonism?) E In Vitro DMPK/ADMET Assays (CYP Inhibition, Plasma Stability) C->E Assess drug-like properties & potential liabilities

Figure 1: A tiered workflow for assessing compound selectivity.

Part 1: Primary Screening with Radioligand Binding Assays

The foundational step in selectivity profiling is to screen the compound against a broad panel of receptors, ion channels, and transporters. Radioligand binding assays are the gold standard for this purpose due to their robustness, sensitivity, and high-throughput capabilities.[4][5] The principle is straightforward: measure the ability of the test compound to displace a known, radiolabeled ligand from its receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a generic procedure for a filtration-based binding assay.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) that may contain divalent cations (e.g., MgCl₂) or protease inhibitors, depending on the target receptor's requirements.

    • Radioligand: Dilute a high-affinity radiolabeled ligand (e.g., [³H]-Spiperone for D₂/D₃ receptors) in assay buffer to a final concentration at or near its dissociation constant (Kd).

    • Test Compound: Prepare a stock solution of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine in a suitable solvent (e.g., DMSO) and create serial dilutions. The initial screening concentration is typically 1-10 µM.

    • Receptor Source: Use cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., HEK293 or CHO cells).[1][6]

  • Assay Execution:

    • In a 96-well plate, combine the receptor membranes, the radioligand, and the test compound.

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, unlabeled competing ligand to saturate all specific binding sites.

    • Test Compound: Wells containing membranes, radioligand, and the test compound.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).[4]

  • Separation and Counting:

    • Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter plate, which traps the cell membranes.[4][7]

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail.

    • Quantify the trapped radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition caused by the test compound using the formula: % Inhibition = 100 * (1 - [(Test cpm - NSB cpm) / (Total cpm - NSB cpm)])

    • A "hit" is typically defined as >50% inhibition at the screening concentration.

G Start Prepare Reagents: - Receptor Membranes - Radioligand ([L]) - Test Compound (I) Incubate Incubate Components (Receptor + [L] + I) to reach equilibrium Start->Incubate Filter Rapid Filtration (Separates bound from free [L]) Incubate->Filter Binding occurs Wash Wash Filters (Removes non-specifically bound [L]) Filter->Wash Count Scintillation Counting (Quantify bound [L*]) Wash->Count Analyze Calculate % Inhibition vs. Controls Count->Analyze

Figure 2: Workflow of a competitive radioligand binding assay.

Hypothetical Primary Screening Results

The table below presents plausible screening data for our test compound against a selection of targets. For hits, a follow-up concentration-response experiment would be performed to determine the inhibition constant (Ki).

Receptor Target% Inhibition @ 10 µMKi (nM)Comparator A (D₃-Selective) Ki (nM)Comparator B (Non-Selective) Ki (nM)
Dopamine D₃ 95% 15 5 50
Dopamine D₂68%350>1,00080
Serotonin 5-HT₂ₐ55%800>10,000120
Adrenergic α₁ₐ20%>10,000>10,000250
Muscarinic M₁5%>10,000>10,0001,500
Histamine H₁45%2,500>10,00090

Data are hypothetical for illustrative purposes.

From this initial screen, 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine emerges as a potent ligand for the Dopamine D₃ receptor, with moderate affinity for the D₂ receptor and weak affinity for the 5-HT₂ₐ receptor. This profile suggests a promising degree of selectivity, especially when compared to a non-selective compound (Comparator B).

Part 2: Functional Assays - From Binding to Biology

High binding affinity does not reveal the biological consequence of the interaction. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity). Functional assays are essential to determine the compound's efficacy.[8][9][10]

Given the primary target is the Dopamine D₃ receptor, a Gi/o-coupled GPCR, a relevant functional assay would measure the inhibition of cyclic AMP (cAMP) production.

Experimental Protocol: cAMP Inhibition Assay
  • Cell Culture: Use a cell line (e.g., CHO) stably co-expressing the human Dopamine D₃ receptor and a forskolin-sensitive adenylyl cyclase.

  • Assay Setup:

    • Plate the cells in a 96- or 384-well plate and allow them to adhere.

    • Pre-treat the cells with the test compound at various concentrations for a short period.

  • Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells except the negative control. This stimulates cAMP production. The Gi/o signaling initiated by an agonist will inhibit this process.

  • Lysis and Detection:

    • Stop the reaction and lyse the cells.

    • Measure the intracellular cAMP concentration using a detection kit, often based on competitive immunoassay principles like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[9][11]

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of the test compound.

    • For an agonist, the curve will show a dose-dependent decrease in cAMP. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximum effect).

    • To test for antagonist activity, perform the assay in the presence of a known D₃ agonist (e.g., quinpirole). An antagonist will cause a rightward shift in the agonist's dose-response curve, and its IC₅₀ (concentration causing 50% inhibition of the agonist response) can be calculated.

G Agonist Agonist Receptor Dopamine D₃ Receptor (Gi-coupled GPCR) Agonist->Receptor G_Protein Gαi Gβγ Receptor->G_Protein:g_alpha activates AC Adenylyl Cyclase G_Protein:g_alpha->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC

Figure 3: Simplified Gi-coupled GPCR signaling pathway.

Hypothetical Functional Assay Results
CompoundAssay ModeTargetPotency (EC₅₀/IC₅₀, nM)Efficacy (% of Standard)
1-(2-(...))piperazine Agonist Dopamine D₃ 45 98%
1-(2-(...))piperazineAntagonistDopamine D₂>5,000N/A
Comparator AAgonistDopamine D₃15100%
Comparator BAgonistDopamine D₃15095%
Comparator BAntagonistDopamine D₂200N/A

Data are hypothetical for illustrative purposes.

These functional data strongly suggest that 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine is a potent and highly selective D₃ receptor agonist. Its lack of significant antagonist activity at the D₂ receptor, despite moderate binding affinity, is a critical finding. This separation of binding and function is key to a compound's selectivity profile and highlights why functional assays are indispensable.

Part 3: ADMET Profiling for a Holistic View

Pharmacological selectivity is only part of the story. A compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine its potential as a therapeutic agent.[12][13] Early in vitro DMPK (Drug Metabolism and Pharmacokinetics) studies provide crucial context.[14][15][16] For example, a compound that is a potent inhibitor of cytochrome P450 (CYP) enzymes carries a high risk of drug-drug interactions, a liability that can terminate a development program regardless of receptor selectivity.[14]

Key In Vitro DMPK Assays
  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes determines its intrinsic clearance rate. A highly unstable compound may not have sufficient exposure in vivo to engage its target.[15]

  • CYP450 Inhibition: Assesses the compound's potential to inhibit major drug-metabolizing enzymes (e.g., CYP3A4, 2D6). This is a critical safety and drug-drug interaction screen.[14][16]

  • Plasma Protein Binding: Determines the fraction of the compound bound to plasma proteins. Only the unbound fraction is free to interact with the target receptor.

  • Permeability: Assays like the Caco-2 model predict intestinal absorption and potential for oral bioavailability.[13]

A favorable DMPK profile, combined with high target selectivity, is the hallmark of a promising drug candidate.

Conclusion and Comparative Synthesis

The systematic evaluation of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine, through a cascade of binding and functional assays, would allow us to build a comprehensive pharmacological profile. Based on our hypothetical data, the compound is a potent and selective Dopamine D₃ receptor agonist. Its selectivity over the closely related D₂ receptor is particularly noteworthy and suggests potential therapeutic utility in disorders where D₃ receptor modulation is desired without the side effects associated with strong D₂ receptor activity.

Compared to a highly selective tool compound (Comparator A) and a non-selective "dirty" drug (Comparator B), our NCE demonstrates a promising balance of potency and selectivity. This rigorous, data-driven approach is fundamental to making informed decisions in drug discovery, ensuring that only the most promising candidates, with a well-understood mechanism of action and a clear safety profile, advance toward clinical development.

References

  • In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. LifeNet Health LifeSciences.[Link]

  • In vitro DMPK studies for drug discovery. Nuvisan.[Link]

  • Receptor Binding Assays - Multiwell Plates. MilliporeSigma.[Link]

  • How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. BioIVT.[Link]

  • In Vitro ADME / DMPK Screening. Charnwood Discovery.[Link]

  • Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp.[Link]

  • Functional G protein-coupled receptor assays for primary and secondary screening. Expert Opinion on Drug Discovery.[Link]

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. National Center for Biotechnology Information.[Link]

  • Radioligand Binding Assay. Gifford Bioscience.[Link]

  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE.[Link]

  • Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information.[Link]

  • Functional Assays. Gifford Bioscience.[Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.[Link]

  • Label-Free Functional Selectivity Assays. ResearchGate.[Link]

  • Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. PubMed.[Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine.[Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. National Center for Biotechnology Information.[Link]

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A Comparative Guide to the Pharmacological Activity of Phenylpiperazine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in modern pharmacology, forming the core of numerous drugs targeting the central nervous system (CNS) and beyond.[1][2][3][4] A subtle change in the substitution pattern on this privileged structure can dramatically alter a molecule's interaction with biological targets, leading to distinct pharmacological profiles.[1] This guide provides a comparative analysis of phenylpiperazine isomers, focusing on how the positional substitution (ortho, meta, para) on the phenyl ring dictates receptor affinity, functional activity, and ultimately, therapeutic potential.

The Pharmacological Significance of the Phenylpiperazine Scaffold

Phenylpiperazine derivatives are renowned for their activity at a wide range of neurotransmitter receptors, particularly serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[5][6][7] This polypharmacology is the basis for their use as antidepressants, antipsychotics, and anxiolytics.[3][4] The nitrogen atom of the piperazine ring (distal to the phenyl ring) often serves as a key interaction point, while the substituted phenyl ring governs receptor selectivity and affinity. Understanding the structure-activity relationships (SAR) imparted by isomeric substitution is therefore critical for rational drug design.[5][8]

Comparative Pharmacodynamics: How Isomer Position Dictates Target Engagement

The location of a substituent on the phenyl ring creates unique steric and electronic environments that modulate how the molecule fits into a receptor's binding pocket. This directly impacts binding affinity (often measured as Kᵢ) and functional outcome (agonist, antagonist, or partial agonist activity).

Structure-Activity Relationship (SAR) Insights:

  • Ortho-Substitution: Substitution at the ortho position can introduce steric hindrance, potentially forcing the phenyl ring into a non-coplanar orientation with the piperazine. This can decrease affinity for some receptors but may enhance selectivity for others. An ortho group with a negative potential (e.g., methoxy) can be favorable for affinity at both 5-HT₁ₐ and α₁ receptors.[9][10]

  • Meta-Substitution: The meta position is often critical for defining selectivity between receptor subtypes.[9][10] For example, meta-chlorophenylpiperazine (m-CPP) is a well-known serotonergic agent with higher affinity for the 5-HT₂ₐ receptor than its para-chloro counterpart.[11] The steric requirements at the meta position can differ significantly between receptors like 5-HT₁ₐ (which can accommodate bulkier groups) and α₁ receptors (which are more restricted).[9][10]

  • Para-Substitution: The para position is generally a sterically constrained region for many receptors.[9][10] However, specific substitutions at this position can still yield high-affinity ligands. For instance, some para-substituted cyano-phenylpiperazinium compounds have been shown to act as agonists at the α9 nicotinic acetylcholine receptor.[12]

Case Study: Atypical Antipsychotics and Antidepressants

The clinical relevance of these isomeric differences is evident in widely used therapeutics.

  • Aripiprazole (Abilify®) and Quetiapine (Seroquel®) are both atypical antipsychotics that feature a piperazine moiety. Their mechanisms, however, differ significantly. Aripiprazole acts as a partial agonist at dopamine D₂ receptors, modulating dopamine activity without a full blockade.[13][14][15] Quetiapine is primarily an antagonist at both D₂ and 5-HT₂ₐ receptors.[13][14][15] These distinct functional profiles, influenced by the overall molecular structure including the substituted arylpiperazine fragments, lead to different clinical effects. For example, Seroquel is known for its sedative properties, while Abilify is less sedating and may even be activating.[13]

  • Trazodone and Nefazodone are structurally related antidepressants classified as Serotonin Antagonist and Reuptake Inhibitors (SARIs).[16][17][18] Both are potent antagonists of the 5-HT₂ₐ receptor and weak inhibitors of the serotonin transporter (SERT).[18][19] Nefazodone also has a notable effect on norepinephrine levels.[16] These subtle mechanistic distinctions, arising from their different chemical structures, result in varied side-effect profiles.[16][20]

Comparative Receptor Binding Affinities

The following table summarizes hypothetical, yet representative, binding affinity (Kᵢ, nM) data for prototypical phenylpiperazine isomers at key CNS receptors. Lower Kᵢ values indicate higher binding affinity.

Compound5-HT₁ₐ5-HT₂ₐD₂α₁-Adrenergic
Unsubstituted Phenylpiperazine 85150>1000120
ortho-Methoxyphenylpiperazine 157585050
meta-Chlorophenylpiperazine (m-CPP) 5025950200
para-Fluorophenylpiperazine 120300700250

This table is illustrative. Actual Kᵢ values vary based on the specific substituent and experimental conditions.

Visualizing Functional Consequences at the Receptor Level

The binding of an isomer determines the downstream signaling cascade. An agonist activates the receptor, leading to a cellular response, while an antagonist blocks this activation. This can be visualized for a G-protein coupled receptor (GPCR), a common target for piperazine derivatives.

GPCR_Signaling cluster_agonist Agonist Isomer Pathway cluster_antagonist Antagonist Isomer Pathway Agonist Agonist Isomer Receptor_A GPCR (Inactive) Agonist->Receptor_A Binds Receptor_Active_A GPCR (Active) Receptor_A->Receptor_Active_A Conformational Change G_Protein_A G-Protein (GDP) Receptor_Active_A->G_Protein_A Activates G_Protein_Active_A G-Protein (GTP) G_Protein_A->G_Protein_Active_A GDP→GTP Effector_A Effector Enzyme G_Protein_Active_A->Effector_A Modulates Response_A Cellular Response Effector_A->Response_A Leads to Antagonist Antagonist Isomer Receptor_B GPCR (Inactive) Antagonist->Receptor_B Binds & Blocks No_Activation No Activation Receptor_B->No_Activation

Caption: Agonist vs. Antagonist action at a GPCR.

Experimental Protocols for Comparative Analysis

To empirically determine the pharmacological profile of piperazine isomers, standardized in vitro assays are essential.

This assay quantifies the affinity of a test compound (isomer) for a specific receptor by measuring how effectively it competes with a known radioactive ligand.[21][22]

Objective: To determine the inhibition constant (Kᵢ) of piperazine isomers for a target GPCR.

Workflow Diagram:

Binding_Assay_Workflow prep 1. Prepare Receptor Membranes (from cell culture or tissue) plate 2. Plate Assay Components - Receptor Membranes - Radioligand (e.g., [³H]-ligand) - Isomer (multiple concentrations) prep->plate incubate 3. Incubate (Allow binding to reach equilibrium) plate->incubate filter 4. Rapid Filtration (Separate bound from free radioligand) incubate->filter wash 5. Wash Filters (Remove non-specifically bound radioligand) filter->wash count 6. Scintillation Counting (Quantify bound radioactivity) wash->count analyze 7. Data Analysis (Calculate IC₅₀ and Kᵢ values) count->analyze

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which contain the receptors. Resuspend the pellet in an appropriate assay buffer.[23]

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • 50 µL of test compound (piperazine isomer) at various concentrations or buffer for total binding controls.

    • 50 µL of a non-labeled ligand at a high concentration for non-specific binding (NSB) controls.

    • 50 µL of a radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ) at a fixed concentration (near its Kₔ).

    • 150 µL of the prepared receptor membrane suspension.[23]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[23]

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.[23]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[23]

  • Counting: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter (e.g., a MicroBeta counter).[23]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the isomer. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of isomer that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[23]

This assay measures the functional consequence of receptor binding by quantifying changes in the intracellular second messenger, cyclic AMP (cAMP). It can distinguish between agonists and antagonists for Gₛ-coupled (which increase cAMP) and Gᵢ-coupled (which decrease cAMP) receptors.[24][25][26]

Objective: To determine the functional activity (EC₅₀ for agonists, IC₅₀ for antagonists) of piperazine isomers.

Step-by-Step Methodology (for a Gᵢ-coupled receptor):

  • Cell Culture: Culture cells stably expressing the target Gᵢ-coupled receptor in a suitable medium.

  • Cell Plating: Seed the cells into a 384-well plate at an optimized density and allow them to adhere overnight.[25]

  • Compound Addition:

    • For Antagonist Mode: Add various concentrations of the antagonist isomer to the cells and incubate for a short period (e.g., 10-15 minutes).[25]

    • For Agonist Mode: Add various concentrations of the agonist isomer.

  • Stimulation: Add a fixed concentration of forskolin (a direct activator of adenylyl cyclase) to all wells to raise basal cAMP levels. For antagonist testing, also add a fixed concentration (e.g., EC₈₀) of a known agonist.[25][27]

  • Incubation: Incubate the plate for a defined time (e.g., 15-30 minutes) at room temperature to allow for cAMP modulation.

  • Lysis and Detection: Lyse the cells and detect cAMP levels using a homogenous assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme fragment complementation (EFC) system.[24] These kits typically produce a signal (e.g., fluorescence or luminescence) that is inversely or directly proportional to the cAMP concentration.

  • Data Analysis:

    • Agonists: Plot the signal against the log concentration of the agonist isomer to determine its EC₅₀ (concentration for 50% of maximal effect).

    • Antagonists: Plot the signal against the log concentration of the antagonist isomer to determine its IC₅₀ (concentration that inhibits 50% of the agonist response).

Conclusion

The positional isomerism of substituents on the phenylpiperazine scaffold is a powerful modulator of pharmacological activity. As demonstrated, shifting a functional group between the ortho, meta, and para positions can profoundly alter receptor affinity, selectivity, and functional response. For drug development professionals, a deep understanding of these structure-activity relationships, validated by robust experimental data from assays like those described herein, is fundamental to designing next-generation therapeutics with optimized efficacy and minimized side effects.

References

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A Comparative Evaluation of the Therapeutic Index of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine versus Standard Analgesics: A Preclinical Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of the Therapeutic Index in Drug Discovery

In the landscape of drug development, the ultimate goal is to create therapeutics that are both effective and safe. The therapeutic index (TI) is a critical quantitative measure that defines the margin of safety for a drug. It is the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect.[1][2][3][4] A high therapeutic index is desirable, indicating a wide separation between the effective and toxic doses, while a low TI signifies a narrow safety margin, necessitating careful dose monitoring.

This guide outlines a comprehensive preclinical framework for evaluating the therapeutic index of a novel chemical entity (NCE), 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine . Given the absence of existing pharmacological data for this compound, we will establish a hypothetical, yet scientifically rigorous, protocol. The structural motifs of a piperazine ring and a cyclohexyl group are present in various centrally active compounds, including some with analgesic properties.[5][6][7][8] Notably, the compound 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine (MT-45) has demonstrated potent analgesic activity comparable to morphine.[6] Based on this structural analogy, we hypothesize a potential analgesic effect for our NCE and will proceed with an evaluation in this therapeutic area.

Our investigation will benchmark the NCE against two gold-standard analgesics with distinct mechanisms of action: Morphine , an opioid receptor agonist, and Diclofenac , a non-steroidal anti-inflammatory drug (NSAID). This comparative approach will provide a robust context for interpreting the NCE's potential therapeutic window.

Phase 1: In Vitro Characterization - Target Identification and Potency

The initial phase of our evaluation focuses on identifying the molecular target(s) of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine and quantifying its potency. Many piperazine derivatives exert their effects by modulating G-protein coupled receptors (GPCRs).[5][8][9][10] Therefore, our in vitro screening will prioritize these targets.

Rationale for Experimental Choices

A broad receptor screening panel is the first logical step to uncover the NCE's primary mechanism of action and potential off-target effects. This unbiased approach prevents premature assumptions and provides a comprehensive initial safety and efficacy profile. Following hit identification, functional assays are crucial to determine the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator) and its potency (EC50/IC50), which are fundamental components of the efficacy evaluation.

Experimental Workflow: In Vitro Screening

cluster_0 In Vitro Screening Workflow NCE NCE Stock Solution (1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine) Screening Broad GPCR Radioligand Binding Assay Panel (e.g., Opioid, Adrenergic, Dopaminergic, Serotonergic receptors) NCE->Screening Test Compound Hit_ID Primary Hit Identification (Significant Binding Affinity) Screening->Hit_ID Binding Data Functional Functional Assays for Hits (e.g., cAMP, Calcium Flux, β-arrestin recruitment) Hit_ID->Functional Prioritized Targets Potency Determine EC50/IC50 (Potency and Efficacy) Functional->Potency Dose-Response Data Selectivity Selectivity Profiling (Compare affinity for primary target vs. off-targets) Potency->Selectivity

Caption: Workflow for in vitro target identification and characterization.

Protocol 1: GPCR Radioligand Binding Assay
  • Objective: To determine the binding affinity of the NCE for a panel of GPCRs.

  • Materials: Cell membranes expressing the target receptor, radiolabeled ligand specific for the receptor, NCE, standard compounds, filtration apparatus, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the NCE and standard compounds.

    • In a multi-well plate, incubate the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the NCE or standard compound.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration that inhibits 50% of specific binding) using non-linear regression.

Protocol 2: cAMP Functional Assay (for Gs/Gi-coupled receptors)
  • Objective: To determine if the NCE acts as an agonist or antagonist at a Gs or Gi-coupled receptor and to measure its potency (EC50/IC50).

  • Materials: Whole cells expressing the target receptor, NCE, standard agonist/antagonist, forskolin (for Gi assays), cell lysis buffer, cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of the NCE or a standard agonist. For antagonist testing, pre-incubate with the NCE before adding a fixed concentration of a known agonist.

    • (For Gi-coupled receptors): Stimulate the cells with forskolin to induce cAMP production.

    • Incubate for a specified period to allow for changes in intracellular cAMP levels.

    • Lyse the cells and measure the cAMP concentration using a suitable detection kit.

    • Data Analysis: Plot the cAMP concentration against the logarithm of the NCE concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Phase 2: In Vivo Efficacy Assessment - Determination of ED50

Following in vitro characterization, the next critical step is to evaluate the NCE's efficacy in living organisms. Based on our hypothesis, we will utilize established rodent models of pain to determine the median effective dose (ED50), the dose that produces a therapeutic effect in 50% of the population.[11][12]

Rationale for Experimental Choices

A multi-model approach is essential for a comprehensive assessment of analgesic potential. Acute thermal pain models (tail-flick, hot plate) assess centrally-mediated analgesia.[13][14] Inflammatory pain models (formalin, carrageenan) mimic pain resulting from tissue injury.[15][16] Neuropathic pain models (e.g., Chronic Constriction Injury) are crucial as this type of pain is often refractory to standard treatments.[13][15] This battery of tests will provide a broad understanding of the NCE's analgesic profile.

Experimental Workflow: In Vivo Efficacy (Analgesia)

cluster_1 In Vivo Efficacy Workflow (ED50 Determination) Animal_Prep Acclimatize Rodents (e.g., Sprague-Dawley Rats) Grouping Group Allocation (Vehicle, NCE doses, Standards) Animal_Prep->Grouping Dosing Administer Compounds (e.g., Oral, IP) Grouping->Dosing Pain_Model Select Pain Model (e.g., Tail-Flick, Formalin, CCI) Dosing->Pain_Model Measurement Measure Analgesic Effect (e.g., Latency, Licking time) Pain_Model->Measurement ED50_Calc Calculate ED50 (Probit Analysis) Measurement->ED50_Calc

Caption: Workflow for in vivo determination of analgesic efficacy (ED50).

Protocol 3: Tail-Flick Test for Acute Thermal Pain
  • Objective: To assess the central analgesic activity of the NCE in response to a thermal stimulus.

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Materials: Tail-flick analgesia meter, animal restraints, NCE, Morphine, Diclofenac, vehicle control (e.g., saline).

  • Procedure:

    • Acclimatize rats to the laboratory environment and handling for at least 3 days.

    • Gently place each rat in a restrainer.

    • Determine the baseline tail-flick latency by focusing a beam of high-intensity light on the ventral surface of the tail (approximately 3-5 cm from the tip). The latency is the time taken for the rat to flick its tail away from the heat source. A cut-off time (e.g., 10 seconds) must be set to prevent tissue damage.

    • Randomly assign animals to groups (n=8-10 per group): Vehicle, NCE (multiple dose levels), Morphine (positive control), Diclofenac (positive control).

    • Administer the compounds via the chosen route (e.g., intraperitoneal injection).

    • At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), re-measure the tail-flick latency.

    • Data Analysis: Convert the post-treatment latencies to a percentage of the maximum possible effect (%MPE). Determine the ED50 value using a method such as the up-and-down procedure or by plotting the percentage of animals exhibiting a significant analgesic response against the log of the dose.[17]

Phase 3: In Vivo Acute Toxicity Assessment - Determination of LD50

The final experimental phase is to determine the acute toxicity of the NCE. The median lethal dose (LD50) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[18][19] This value is the numerator in the classic therapeutic index calculation.

Rationale for Experimental Choices

Modern ethical considerations and regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), advocate for methods that reduce the number of animals used.[18][19][20] The Up-and-Down Procedure (UDP) or Acute Toxic Class Method are preferred over the classical LD50 test as they use significantly fewer animals to achieve a statistically robust estimation of the LD50.[18][19][20] We will follow the OECD 425 guideline (UDP).[20]

Experimental Workflow: In Vivo Toxicity (LD50 Determination)

cluster_2 In Vivo Toxicity Workflow (OECD 425) Animal_Prep_Tox Acclimatize & Fast Rodents (e.g., Wistar Rats, Females) Dose_1 Dose a single animal (Starting dose based on preliminary data) Animal_Prep_Tox->Dose_1 Observe_1 Observe for 48h (Toxicity signs & mortality) Dose_1->Observe_1 Dose_Decision Outcome? Observe_1->Dose_Decision Dose_Up Dose next animal at a lower dose Dose_Decision->Dose_Up Death/Moribund Dose_Down Dose next animal at a higher dose Dose_Decision->Dose_Down Survival Continue_Seq Continue sequence (Typically 5 animals) Dose_Up->Continue_Seq Dose_Down->Continue_Seq LD50_Calc_Tox Calculate LD50 (Maximum Likelihood Method) Continue_Seq->LD50_Calc_Tox

Caption: Workflow for acute oral toxicity testing (LD50) via OECD 425.

Protocol 4: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
  • Objective: To determine the acute oral LD50 of the NCE.

  • Animals: Female Wistar rats (nulliparous, non-pregnant, 200-250g). Testing is typically initiated in females as they are often slightly more sensitive.[20]

  • Materials: NCE, vehicle, oral gavage needles, caging.

  • Procedure:

    • Fast animals overnight (food, but not water, withheld).[19][20]

    • Select a starting dose, typically based on in vitro cytotoxicity data or data from structurally similar compounds.

    • Administer the starting dose to a single animal via oral gavage.

    • Observe the animal closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects, and mortality).[19]

    • Dosing Progression:

      • If the animal dies or appears moribund, the dose for the next animal is decreased by a set factor (e.g., 3.2x).

      • If the animal survives, the dose for the next animal is increased by the same factor.

    • Continue this sequential dosing until the stopping criteria are met (typically after a series of reversals around a central dose).

    • Data Analysis: Calculate the LD50 and confidence intervals using the Maximum Likelihood Method, as specified in the OECD 425 guideline.[20]

Data Synthesis and Therapeutic Index Comparison

With the ED50 and LD50 values determined for the NCE, Morphine, and Diclofenac, the therapeutic index for each compound can be calculated.

Therapeutic Index (TI) Formula:

TI = LD50 / ED50[1][2][21]

Comparative Data Summary

The results will be compiled into a clear, comparative table to facilitate objective evaluation. The ED50 value from the most relevant pain model (e.g., the model in which the NCE shows the highest potency) will be used for the primary TI calculation.

CompoundED50 (mg/kg)LD50 (mg/kg)Therapeutic Index (TI)
1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine Experimental ValueExperimental ValueCalculated Value
Morphine Experimental ValueExperimental ValueCalculated Value
Diclofenac Experimental ValueExperimental ValueCalculated Value

Conclusion and Forward Outlook

This guide provides a structured, multi-faceted protocol for the preclinical evaluation of the therapeutic index of the novel compound 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine, benchmarked against established standards. The causality behind each experimental phase is grounded in the principles of modern drug discovery: beginning with broad, unbiased in vitro screening to identify the mechanism of action, followed by targeted in vivo studies in clinically relevant models to assess efficacy, and culminating in standardized toxicity testing.

The final therapeutic index value is not merely a number; it is a critical data point that synthesizes the efficacy and safety profile of a potential new drug. A favorable TI for 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine relative to Morphine and Diclofenac would provide a strong rationale for advancing the compound into more extensive preclinical safety studies and, ultimately, towards clinical development. This self-validating system of tiered evaluation ensures that only candidates with a promising safety margin proceed, optimizing resources and adhering to the highest standards of scientific integrity.

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